L-054522
説明
特性
CAS番号 |
214348-67-1 |
|---|---|
分子式 |
C35H47N7O5 |
分子量 |
645.8 g/mol |
IUPAC名 |
tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate |
InChI |
InChI=1S/C35H47N7O5/c1-22(25-21-37-26-12-6-5-11-24(25)26)30(31(43)38-28(14-9-10-18-36)32(44)47-35(2,3)4)40-33(45)41-19-16-23(17-20-41)42-29-15-8-7-13-27(29)39-34(42)46/h5-8,11-13,15,21-23,28,30,37H,9-10,14,16-20,36H2,1-4H3,(H,38,43)(H,39,46)(H,40,45)/t22-,28-,30+/m0/s1 |
InChIキー |
WFCIXKAZBUIFTR-PKIMSIDOSA-N |
異性体SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
正規SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 054522 L 055,522 L-054,522 L-054522 |
製品の起源 |
United States |
Foundational & Exploratory
L-054522: A Technical Guide to its Mechanism of Action on the Somatostatin Receptor Subtype 2 (sst2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-054522 is a nonpeptide small molecule that acts as a highly potent and selective full agonist for the somatostatin receptor subtype 2 (sst2).[1] As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a critical target in neuroendocrine regulation and oncology.[2][3] this compound's remarkable affinity and selectivity make it an invaluable pharmacological tool for elucidating the specific physiological functions of the sst2 receptor, including the regulation of hormone secretion. This document provides a comprehensive overview of the binding characteristics, signaling pathways, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Binding Affinity and Selectivity
This compound exhibits exceptional affinity and selectivity for the human sst2 receptor. It binds with a nanomolar potency that is significantly higher than its affinity for other somatostatin receptor subtypes, establishing it as one of the most selective sst2 agonists known.
Quantitative Binding Data
The binding affinity of this compound is characterized by its apparent dissociation constant (Kd), with a lower value indicating higher affinity. Its selectivity is demonstrated by comparing its binding affinity for sst2 against other human somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).
| Parameter | Receptor Subtype | Value (nM) | Selectivity Fold (vs. sst2) |
| Dissociation Constant (Kd) | Human sst2 | 0.01[1][4] | - |
| Selectivity | Human sst3 | >30 | >3,000[1] |
| Human sst1, sst4, sst5 | Significantly Higher | >3,000[1] |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound was determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the human sst2 receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or L cells are stably transfected with the cDNA encoding the human sst2 receptor. Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation of the supernatant to pellet the cell membranes. The final membrane pellet is resuspended in the assay buffer.
-
Competitive Binding Assay: A constant concentration of a high-affinity radioligand for sst2 (e.g., ¹²⁵I-labeled somatostatin analog) is incubated with the prepared cell membranes.
-
Addition of Competitor: Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Activity and Downstream Signaling
This compound acts as a full agonist at the sst2 receptor.[1] Upon binding, it initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation.
Signaling Pathway
The primary signaling mechanism for the sst2 receptor involves coupling to inhibitory G proteins (Gi/o).[5][6] Activation of the receptor by this compound leads to the dissociation of the G protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, sst2 activation can lead to the activation of phosphotyrosine phosphatases (like SHP-1 and SHP-2), which play a role in the receptor's antiproliferative effects.[7]
Functional Efficacy
The functional potency of this compound is measured by its ability to inhibit forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, and the ability of an sst2 agonist to counteract this effect demonstrates its functional efficacy.
| Functional Assay | Cell Line | Value (IC₅₀, nM) |
| Inhibition of Forskolin-Stimulated cAMP Production | L cells expressing sst2 | 0.1[1] |
Experimental Protocol: cAMP Inhibition Assay
-
Cell Seeding: sst2-expressing cells (e.g., CHO-K1 or L cells) are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are pre-incubated for a short period.
-
Agonist and Stimulator Addition: Cells are treated with various concentrations of this compound, followed by the addition of a fixed concentration of forskolin (e.g., 100 nM) to stimulate cAMP production.[1] Control wells receive only forskolin or vehicle.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response. An IC₅₀ value is calculated by fitting the concentration-response curve to a sigmoidal dose-response model.
Physiological Effects
The activation of sst2 receptors by this compound translates into potent physiological responses, primarily the inhibition of hormone secretion from endocrine tissues. These effects underscore the role of sst2 in metabolic regulation.
Quantitative Physiological Data
| Physiological Effect | System | Value (IC₅₀, nM) |
| Inhibition of Growth Hormone Release | Rat Primary Pituitary Cells | 0.05[4] |
| Inhibition of Glucagon Release | Isolated Mouse Pancreatic Islets | 0.05[1][4] |
| Inhibition of Insulin Release | Isolated Mouse Pancreatic Islets | 12[1][4] |
Experimental Protocols
-
Growth Hormone (GH) Release from Rat Pituitary Cells:
-
Anterior pituitary glands are dissected from rats and enzymatically dissociated into single cells.
-
The cells are cultured for 2-3 days to allow for recovery.
-
On the day of the experiment, cells are washed and incubated in a fresh medium containing various concentrations of this compound for a defined period.
-
The culture medium is collected, and the concentration of secreted GH is measured by a specific radioimmunoassay (RIA).
-
-
Glucagon and Insulin Release from Mouse Pancreatic Islets:
-
Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Isolated islets are cultured overnight.
-
For the experiment, groups of islets are pre-incubated in a low-glucose buffer and then transferred to a high-glucose buffer (to stimulate hormone release) containing different concentrations of this compound.
-
After incubation, the supernatant is collected, and the levels of secreted glucagon and insulin are quantified using specific ELISAs or RIAs.
-
Receptor Internalization
Agonist binding to the sst2 receptor is known to induce receptor-mediated endocytosis, a process where the receptor-ligand complex is internalized into the cell.[8][9] This mechanism is crucial for desensitization and is exploited for in vivo tumor targeting with radiolabeled somatostatin analogs.[8] While specific quantitative data for this compound-induced internalization is not detailed in the cited literature, as a potent sst2 agonist, it is expected to efficiently trigger this process.
Experimental Workflow: Immunofluorescence-Based Internalization Assay
This workflow outlines a common method to visualize and quantify receptor internalization.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the endogenous peptide- and selective non-peptide agonist-bound SSTR2 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 6. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
L-054522: A Potent and Selective Somatostatin Receptor Subtype 2 Agonist
FOR RESEARCH USE ONLY
Introduction
L-054,522 is a non-peptide small molecule that acts as a potent and highly selective agonist for the somatostatin receptor subtype 2 (sst2).[1] Its development has provided the scientific community with a valuable tool for investigating the physiological roles of the sst2 receptor. Somatostatin, the endogenous ligand for these receptors, is a key regulator of the endocrine system, inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.[1][2] L-054,522's high affinity and selectivity for sst2 allow for the specific interrogation of this receptor's functions, distinguishing them from the actions of the other four somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).
This document provides a comprehensive overview of the chemical and biological properties of L-054,522, including its chemical structure, binding affinity, and functional activity. Detailed experimental protocols for its use in in-vitro and in-vivo studies are also presented, along with a summary of key quantitative data.
Chemical Structure and Properties
L-054,522 is a complex organic molecule with the chemical formula C35H47N7O5.[3] Its systematic IUPAC name is tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate.[3]
| Property | Value | Reference |
| Molecular Formula | C35H47N7O5 | [3] |
| Molecular Weight | 645.81 g/mol | [3] |
| CAS Number | 214348-67-1 | [3] |
| InChI Key | WFCIXKAZBUIFTR-PKIMSIDOSA-N | [3] |
Biological Activity and Signaling Pathway
L-054,522 is a full agonist at the human sst2 receptor, binding with a high affinity and selectivity.[1] The binding of L-054,522 to sst2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[1][4] This mechanism of action is consistent with the known signaling pathway of endogenous somatostatin through sst2.
The activation of sst2 by L-054,522 has been shown to have significant physiological effects, including the potent inhibition of growth hormone release from pituitary cells and glucagon release from pancreatic islets.[1]
Figure 1: Signaling pathway of L-054,522 via the sst2 receptor.
Quantitative Data
The biological activity of L-054,522 has been quantified in various in-vitro assays. The following table summarizes key binding affinity and functional potency data.
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Kd (sst2) | Human | Stably expressing CHO-K1 cells | 0.01 nM | [5] |
| IC50 (Growth Hormone Release) | Rat | Primary pituitary cells | 0.05 nM | [5] |
| IC50 (Glucagon Release) | Mouse | Isolated pancreatic islets | 0.05 nM | [5] |
| IC50 (Insulin Release) | Mouse | Isolated pancreatic islets | 12 nM | [5] |
Experimental Protocols
Radioligand Binding Assay for sst2 Affinity
This protocol describes a method to determine the binding affinity of L-054,522 for the human sst2 receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.
Materials:
-
Membranes from CHO-K1 cells stably expressing human sst2
-
[125I]-Somatostatin-14 (radioligand)
-
L-054,522
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of L-054,522 in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-Somatostatin-14 (to a final concentration of ~0.1 nM), and 50 µL of the L-054,522 dilution or vehicle (for total binding).
-
Add 50 µL of the sst2-expressing cell membranes (20-40 µg of protein).
-
Incubate at 30°C for 30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for L-054,522 by non-linear regression analysis of the competition binding data.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
L-054,522: A Potent and Selective Somatostatin Subtype 2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: L-054,522 is a potent nonpeptide small molecule that acts as a highly selective agonist for the somatostatin receptor subtype 2 (sst2).[1] Its remarkable affinity and selectivity for sst2 make it an invaluable tool for elucidating the physiological roles of this receptor subtype and a promising candidate for therapeutic development. This document provides a comprehensive overview of L-054,522, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data Presentation
The pharmacological profile of L-054,522 is characterized by its high binding affinity and functional potency at the human sst2 receptor, with significantly lower affinity for other somatostatin receptor subtypes.
Table 1: Receptor Binding Affinity of L-054,522 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Kd, nM) |
| sst1 | >1000 |
| sst2 | 0.01 |
| sst3 | >1000 |
| sst4 | >1000 |
| sst5 | >1000 |
Data compiled from Yang et al., 1998.[1]
Table 2: Functional Activity of L-054,522 in In Vitro Assays
| Assay | Cell Type | Parameter | Value (IC50, nM) |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | L cells expressing sst2 | IC50 | 0.1 |
| Inhibition of Growth Hormone (GH) Release | Rat primary pituitary cells | IC50 | 0.05 |
| Inhibition of Glucagon Release | Isolated mouse pancreatic islets | IC50 | 0.05 |
| Inhibition of Insulin Release | Isolated mouse pancreatic islets | IC50 | 12 |
Data compiled from Yang et al., 1998.[1][2]
Signaling Pathways and Experimental Workflows
Activation of the sst2 receptor by L-054,522 initiates a cascade of intracellular events, primarily mediated by an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
A fundamental technique to characterize the binding affinity of L-054,522 is the radioligand binding assay. The workflow for this experiment is outlined below.
References
The Nonpeptide Agonist L-054,522: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the nonpeptide somatostatin receptor subtype 2 (sst2) agonist, L-054,522. Discovered through a peptidomimetic approach, L-054,522 has demonstrated high potency and selectivity for the sst2 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent. This document details the binding affinity, functional activity, and the intracellular signaling pathways modulated by L-054,522, presenting quantitative data in structured tables and visualizing complex biological processes through detailed diagrams.
Discovery and Pharmacological Profile
L-054,522 was identified from a series of nonpeptide somatostatin agonists designed to mimic the essential binding characteristics of the endogenous somatostatin peptide.[1] This compound exhibits exceptionally high affinity and selectivity for the human sst2 receptor.
Binding Affinity and Selectivity
L-054,522 binds to the human sst2 receptor with a dissociation constant (Kd) in the low nanomolar range, demonstrating over 3,000-fold selectivity for sst2 compared to other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).[1] This high selectivity minimizes off-target effects and makes it a precision tool for studying sst2-mediated functions.
Table 1: Binding Affinity of L-054,522 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Dissociation Constant (Kd) (nM) | Selectivity vs. sst2 |
| sst1 | >1000 | >100,000-fold |
| sst2 | 0.01 | - |
| sst3 | >30 | >3,000-fold |
| sst4 | >1000 | >100,000-fold |
| sst5 | >30 | >3,000-fold |
Data compiled from publicly available research.[1]
Functional Activity
L-054,522 acts as a full agonist at the sst2 receptor. Its agonist activity is demonstrated by its ability to inhibit forskolin-stimulated adenylyl cyclase activity in cells expressing the sst2 receptor.[1] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger in many cellular processes.
Functionally, L-054,522 has been shown to potently inhibit the release of several hormones, most notably growth hormone (GH) from the pituitary and glucagon from the pancreas.[1] Its effect on insulin release is significantly less potent, highlighting its selectivity in modulating pancreatic islet cell function.[1]
Table 2: Functional Activity of L-054,522
| Biological Effect | Cell/Tissue Type | IC50 (nM) |
| Inhibition of Growth Hormone Release | Rat Primary Pituitary Cells | 0.05 |
| Inhibition of Glucagon Release | Isolated Mouse Pancreatic Islets | 0.05 |
| Inhibition of Insulin Release | Isolated Mouse Pancreatic Islets | 12 |
Data compiled from publicly available research.[1]
Synthesis of L-054,522
While the seminal publication by Yang et al. in PNAS (1998) describes the discovery and biological characterization of L-054,522, a detailed, step-by-step experimental protocol for its chemical synthesis is not provided in the main body of the paper or its supplementary materials. The synthesis is broadly described as part of a series of nonpeptide somatostatin agonists based on a benzimidazole scaffold.
General synthetic strategies for benzimidazole derivatives typically involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For a complex molecule like L-054,522, a multi-step synthesis would be required, likely involving the separate synthesis of the substituted benzimidazole core and the piperidine moiety, followed by their coupling.
Below is a generalized workflow representing a plausible synthetic approach for benzimidazole-based compounds, which would be adapted for the specific synthesis of L-054,522.
Mechanism of Action: sst2 Signaling Pathways
Activation of the sst2 receptor by L-054,522 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), sst2 primarily couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Beyond this primary pathway, sst2 activation also modulates other signaling cascades, including the activation of protein tyrosine phosphatases (PTPs) and the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Detailed experimental protocols for the biological characterization of L-054,522 are crucial for reproducibility and further research.
Receptor Binding Assay
-
Objective: To determine the binding affinity of L-054,522 for sst2.
-
Method: Competitive radioligand binding assay.
-
Procedure:
-
Prepare cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor.
-
Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14).
-
Add increasing concentrations of unlabeled L-054,522 to compete for binding with the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (the concentration of L-054,522 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
-
Functional Assay: Inhibition of Adenylyl Cyclase
-
Objective: To assess the agonist activity of L-054,522.
-
Method: Measurement of cAMP accumulation.
-
Procedure:
-
Culture CHO-K1 cells stably expressing the human sst2 receptor.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Concurrently, treat the cells with increasing concentrations of L-054,522.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
In Vitro Hormone Release Assays
-
Objective: To measure the effect of L-054,522 on hormone secretion.
-
Procedure for Growth Hormone Release:
-
Isolate and culture primary pituitary cells from rats.
-
Treat the cells with increasing concentrations of L-054,522.
-
After an incubation period, collect the culture medium.
-
Measure the concentration of growth hormone in the medium using a specific radioimmunoassay (RIA) or ELISA.
-
-
Procedure for Glucagon and Insulin Release:
-
Isolate pancreatic islets from mice.
-
Incubate the islets in a medium containing a stimulatory concentration of glucose.
-
Add increasing concentrations of L-054,522 to the incubation medium.
-
After incubation, collect the medium and measure the concentrations of glucagon and insulin using specific RIAs or ELISAs.
-
Conclusion
L-054,522 is a potent and highly selective nonpeptide agonist of the somatostatin receptor subtype 2. Its well-defined pharmacological profile and mechanism of action make it an invaluable research tool for elucidating the diverse physiological functions of the sst2 receptor. The data and methodologies presented in this whitepaper provide a comprehensive resource for researchers in the fields of pharmacology, endocrinology, and drug development who are interested in the therapeutic potential of sst2 agonists. Further research into the synthesis and clinical applications of L-054,522 and similar compounds is warranted.
References
L-054522: A Deep Dive into its Binding Affinity and Kinetics for Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-054522, a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 2 (SSTR2). The information presented herein is curated from publicly available scientific literature to support research and development efforts in endocrinology, oncology, and related fields.
Quantitative Binding Affinity and Functional Data
This compound is distinguished by its high affinity and remarkable selectivity for the human SSTR2. This section summarizes the key quantitative metrics that define its interaction with the somatostatin receptor family.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ligand | Cell Line | Radioligand | Binding Affinity (Kd, nM) | Selectivity vs. SSTR2 | Reference |
| SSTR2 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | 0.01 | - | [1] |
| SSTR1 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |
| SSTR3 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |
| SSTR4 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |
| SSTR5 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |
Note: While specific Kd or Ki values for SSTR1, SSTR3, SSTR4, and SSTR5 are not explicitly provided in the primary literature, the selectivity is reported to be at least 3,000-fold in favor of SSTR2.[1]
Table 2: Functional Activity of this compound
| Assay | Cell/Tissue Type | Parameter | IC50 (nM) | Reference |
| Forskolin-Stimulated Adenylate Cyclase Inhibition | L cells expressing SSTR2 | cAMP accumulation | 0.1 | [1] |
| Growth Hormone Release Inhibition | Rat primary pituitary cells | GH secretion | 0.05 | [1] |
| Glucagon Release Inhibition | Isolated mouse pancreatic islets | Glucagon secretion | 0.05 | [1] |
| Insulin Release Inhibition | Isolated mouse pancreatic islets | Insulin secretion | 12 | [1] |
Binding Kinetics
Experimental Protocols
The binding affinity of this compound was determined using a competitive radioligand binding assay. Below is a detailed methodology based on standard practices for this type of experiment.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for somatostatin receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: [125I]-Tyr11-Somatostatin-28 or a similar high-affinity radiolabeled somatostatin analog.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled somatostatin-14 at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize transfected CHO-K1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled somatostatin-14, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Upon binding to SSTR2, this compound, as a full agonist, activates intracellular signaling cascades that lead to the receptor's characteristic physiological effects. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
References
Investigating the Role of SST2 in Hormone Secretion with L-054,522: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the somatostatin receptor subtype 2 (SST2) in hormone secretion, with a specific focus on the potent and selective nonpeptide agonist, L-054,522. This document details the pharmacological properties of L-054,522, outlines experimental protocols for assessing its effects on hormone secretion, and illustrates the underlying signaling pathways.
Introduction to SST2 and L-054,522
The somatostatin receptor subtype 2 (SST2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the secretion of various hormones.[1] Activation of SST2 generally leads to the inhibition of hormone release, making it a significant target for therapeutic intervention in diseases characterized by hormone over-secretion, such as acromegaly and neuroendocrine tumors.
L-054,522 is a nonpeptide small molecule that acts as a potent and highly selective agonist for the human SST2 receptor.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the specific physiological functions of SST2, distinguishing them from the actions of other somatostatin receptor subtypes.
Quantitative Pharmacological Data of L-054,522
The efficacy and selectivity of L-054,522 have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters of this compound.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | |||
| Human SST2 | 0.01 nM | CHO-K1 cells expressing human SST2 | [1] |
| Functional Potency (IC50) | |||
| Growth Hormone (GH) Inhibition | 0.05 nM | Rat primary pituitary cells | [1] |
| Glucagon Inhibition | 0.05 nM | Isolated mouse pancreatic islets | [1] |
| Insulin Inhibition | 12 nM | Isolated mouse pancreatic islets | [1] |
| Forskolin-Stimulated Adenylyl Cyclase Inhibition | 0.1 nM | L cells expressing SST2 | [1] |
Table 1: Pharmacological Profile of L-054,522
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the effects of L-054,522 on hormone secretion.
Inhibition of Growth Hormone (GH) Secretion from Rat Primary Pituitary Cells
This protocol describes the isolation of primary pituitary cells from rats and the subsequent assay to measure the inhibitory effect of L-054,522 on GH secretion.
Materials:
-
Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS)
-
L-054,522
-
Growth Hormone-Releasing Hormone (GHRH)
-
GH ELISA kit
Procedure:
-
Cell Isolation:
-
Euthanize rats and aseptically remove the anterior pituitary glands.
-
Mince the tissue and digest with Collagenase Type I and DNase I in HBSS.
-
Disperse the cells by gentle trituration and plate in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Culture the cells for 48-72 hours to allow for recovery and attachment.
-
-
GH Secretion Assay:
-
Wash the cells with serum-free DMEM and then pre-incubate for 1 hour.
-
Treat the cells with varying concentrations of L-054,522 for a predetermined time (e.g., 30 minutes).
-
Stimulate GH secretion by adding a submaximal concentration of GHRH in the continued presence of L-054,522 for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of GH in the supernatants using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GHRH-stimulated GH secretion for each concentration of L-054,522.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the L-054,522 concentration and fitting the data to a sigmoidal dose-response curve.
-
Inhibition of Glucagon and Insulin Secretion from Isolated Mouse Pancreatic Islets
This protocol details the isolation of pancreatic islets from mice and the subsequent static incubation assay to assess the effect of L-054,522 on glucagon and insulin secretion.
Materials:
-
C57BL/6 mice
-
Collagenase P
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose
-
L-054,522
-
Glucagon ELISA kit
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution.
-
Digest the pancreas at 37°C and then mechanically disrupt the tissue.
-
Purify the islets using a density gradient centrifugation method.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin to allow for recovery.
-
-
Hormone Secretion Assay:
-
Hand-pick islets of similar size and place them in multi-well plates.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Incubate the islets with varying concentrations of L-054,522 in KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) for 1-2 hours.
-
Collect the supernatants for hormone measurement.
-
-
Data Analysis:
-
Measure the concentrations of glucagon and insulin in the supernatants using specific ELISA kits.
-
Calculate the percentage of inhibition of glucose-stimulated glucagon and insulin secretion for each concentration of L-054,522.
-
Determine the respective IC50 values as described in the GH secretion protocol.
-
Signaling Pathways of SST2 Activation by L-054,522
Activation of the SST2 receptor by L-054,522 triggers a cascade of intracellular events that culminate in the inhibition of hormone secretion. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o).
Pathway Description:
-
Receptor Binding and G Protein Activation: L-054,522 binds to the SST2 receptor, inducing a conformational change that activates the associated heterotrimeric Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downregulation of PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes hormone exocytosis.
-
Modulation of Ion Channel Activity:
-
The βγ subunits of the activated Gi/o protein directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.
-
Both the α and βγ subunits of the Gi/o protein can inhibit voltage-gated calcium channels (VGCCs).
-
-
Inhibition of Exocytosis: The combined effects of membrane hyperpolarization and direct inhibition of VGCCs reduce the influx of calcium ions (Ca2+), a critical trigger for the fusion of hormone-containing vesicles with the plasma membrane. The decrease in PKA activity further contributes to the inhibition of the exocytotic machinery. This multi-faceted mechanism effectively blocks hormone secretion.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the impact of L-054,522 on hormone secretion.
Conclusion
L-054,522 is a powerful research tool for investigating the specific roles of the SST2 receptor in hormone regulation. Its high potency and selectivity allow for precise dissection of SST2-mediated signaling pathways and their physiological consequences. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize L-054,522 in their studies of hormone secretion and to explore the therapeutic potential of SST2 agonism.
References
L-054522: A Technical Guide for Studying G-protein Coupled Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-054522, a potent and selective nonpeptide agonist for the somatostatin receptor subtype 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) family. This document details the pharmacological properties of this compound, its mechanism of action, and detailed protocols for key experiments to facilitate its use in studying SSTR2 signaling pathways.
Introduction to this compound and Somatostatin Receptor 2 (SSTR2)
This compound is a small molecule agonist that exhibits high affinity and selectivity for the human somatostatin receptor subtype 2 (SSTR2).[1] SSTR2 is a GPCR that, upon activation, couples to inhibitory G-proteins (Gi/o) to mediate a variety of physiological effects, including the inhibition of hormone secretion and the regulation of cell proliferation.[1] The high potency and selectivity of this compound make it an invaluable tool for elucidating the specific roles of SSTR2 in complex biological systems.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for SSTR2.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | Apparent Dissociation Constant (Kd) (nM) | Selectivity vs. SSTR2 |
| SSTR1 | > 30,000 | > 3,000,000-fold |
| SSTR2 | 0.01 | - |
| SSTR3 | > 30,000 | > 3,000,000-fold |
| SSTR4 | > 30,000 | > 3,000,000-fold |
| SSTR5 | > 30,000 | > 3,000,000-fold |
Data derived from radioligand binding assays.[1]
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay | Cell/Tissue Type | Parameter Measured | IC50 (nM) |
| Adenylyl Cyclase Inhibition | CHO-K1 cells expressing human SSTR2 | Inhibition of forskolin-stimulated cAMP | 0.1 |
| Growth Hormone (GH) Release | Rat primary pituitary cells | Inhibition of GH release | 0.05 |
| Glucagon Release | Isolated mouse pancreatic islets | Inhibition of glucose-stimulated glucagon release | 0.05 |
| Insulin Release | Isolated mouse pancreatic islets | Inhibition of glucose-stimulated insulin release | 12 |
Data compiled from functional assays.[1]
SSTR2 Signaling Pathway Activated by this compound
Activation of SSTR2 by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA), resulting in the observed physiological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for SSTR2
This protocol describes a competitive binding assay to determine the affinity of this compound for SSTR2.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR2.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/ml bovine serum albumin, and 0.1 mg/ml bacitracin.
-
Radioligand: [125I]-labeled Somatostatin-14 is used as the radioligand.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound in the assay buffer. The incubation is typically carried out at 25°C for 30 minutes.
-
Separation: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer.
-
Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. The specific binding data is then analyzed using non-linear regression to determine the IC50 value of this compound, which is subsequently converted to a Kd value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing SSTR2.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human SSTR2 are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15 minutes to prevent cAMP degradation.
-
Treatment: Cells are then treated with varying concentrations of this compound for 10 minutes, followed by stimulation with 10 µM forskolin (an adenylyl cyclase activator) for 15 minutes.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression.
Growth Hormone (GH) Release Assay from Rat Primary Pituitary Cells
This protocol details the measurement of this compound's effect on GH secretion from primary pituitary cells.
Methodology:
-
Cell Isolation and Culture: Anterior pituitaries are dissected from rats, and cells are dispersed using enzymatic digestion. The cells are then cultured for 2-3 days to allow for recovery.
-
Incubation: The cultured pituitary cells are washed and then incubated in a defined medium containing varying concentrations of this compound for a specified period (e.g., 3 hours).
-
Sample Collection: At the end of the incubation, the medium is collected.
-
GH Measurement: The concentration of GH in the collected medium is determined by a specific radioimmunoassay (RIA).
-
Data Analysis: The inhibitory effect of this compound on GH release is calculated relative to control (untreated) cells, and the IC50 value is determined.
Glucagon and Insulin Release Assay from Isolated Mouse Pancreatic Islets
This protocol outlines the procedure to assess the impact of this compound on glucagon and insulin secretion from pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification.
-
Pre-incubation: Isolated islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.
-
Incubation: Islets are then incubated in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of this compound for 1 hour.
-
Sample Collection: The supernatant is collected after incubation.
-
Hormone Measurement: The concentrations of glucagon and insulin in the supernatant are measured using specific radioimmunoassays (RIAs).
-
Data Analysis: The percentage inhibition of glucose-stimulated glucagon and insulin release is calculated for each this compound concentration, and the respective IC50 values are determined.
Conclusion
This compound is a highly potent and selective SSTR2 agonist that serves as a critical research tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of GPCR signaling, hormone regulation, and potential therapeutic applications.
References
The Physiological Effects of Selective sst2 Activation by L-054,522: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054,522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1] As a member of the G protein-coupled receptor family, the sst2 receptor is a key regulator of endocrine and nervous system functions.[1] The high selectivity of L-054,522, with over 3,000-fold preference for sst2 compared to other somatostatin receptor subtypes, makes it an invaluable tool for elucidating the specific physiological roles of sst2.[1] This document provides a comprehensive overview of the physiological effects of L-054,522, detailing its mechanism of action, quantitative effects on hormone secretion, and the experimental protocols used to determine these effects.
Mechanism of Action
L-054,522 functions as a full agonist at the sst2 receptor.[1] Upon binding, it activates the associated inhibitory G protein (Gi/o).[2][3] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP is a primary mechanism through which L-054,522 exerts its inhibitory effects on hormone secretion.[1][4] The activation of the sst2 receptor can also lead to the activation of tyrosine phosphatases SHP-1 and SHP-2 and the stimulation of the MAPK/ERK signaling pathway, which is involved in regulating cell proliferation.[2]
Physiological Effects
The primary physiological effects of selective sst2 activation by L-054,522 are the potent inhibition of growth hormone (GH) and glucagon release.[1] Its effect on insulin secretion is significantly less pronounced.[1]
Inhibition of Growth Hormone (GH) Secretion
-
In Vitro: L-054,522 demonstrates a potent inhibitory effect on GH release from primary cultures of rat anterior pituitary cells.[1]
-
In Vivo: Intravenous infusion of L-054,522 in conscious male rats leads to a rapid and sustained decrease in circulating GH levels to a basal state.[1] This confirms that sst2 activation is a key pathway for the regulation of GH secretion.[1]
Regulation of Pancreatic Hormones
-
Glucagon Inhibition: L-054,522 is a potent inhibitor of glucose-stimulated glucagon release from isolated mouse pancreatic islets.[1] This suggests a significant physiological role for the sst2 receptor in the regulation of glucagon.[1]
-
Insulin Inhibition: In contrast to its effect on glucagon, L-054,522 is a much less potent inhibitor of insulin release.[1] High concentrations are required to observe a significant inhibitory effect.[1] This differential effect highlights the distinct roles of somatostatin receptor subtypes in pancreatic islet function, with sst2 primarily modulating glucagon secretion.[5][6]
Quantitative Data
The potency and selectivity of L-054,522 have been quantified in various assays. The following tables summarize the key findings.
Table 1: Receptor Binding Affinity and Selectivity of L-054,522
| Receptor Subtype | Apparent Dissociation Constant (Kd) | Selectivity vs. sst2 |
|---|---|---|
| Human sst2 | 0.01 nM | - |
| Other sst subtypes | >30 nM | >3,000-fold |
Data sourced from reference[1].
Table 2: In Vitro Functional Potency (IC50) of L-054,522
| Assay | Target Hormone/Molecule | Cell/Tissue Type | IC50 Value |
|---|---|---|---|
| Adenylyl Cyclase Inhibition | cAMP | CHO-K1 cells expressing sst2 | 0.1 nM |
| Hormone Release Inhibition | Growth Hormone | Rat primary anterior pituitary cells | 0.05 nM |
| Hormone Release Inhibition | Glucagon | Isolated mouse pancreatic islets | 0.05 nM |
| Hormone Release Inhibition | Insulin | Isolated mouse pancreatic islets | 12 nM |
Data sourced from reference[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize L-054,522.
Adenylyl Cyclase Inhibition Assay
This assay determines the functional agonist activity of L-054,522 at the sst2 receptor.
-
Cell Culture: Chinese hamster ovary (CHO-K1) cells stably transfected to express the human sst2 receptor are cultured under standard conditions.[1]
-
Plating: Cells are seeded into 24-well plates and grown to confluence.[1]
-
Treatment: Cells are pre-incubated with varying concentrations of L-054,522. Subsequently, adenylyl cyclase is stimulated with 100 nM forskolin to increase intracellular cAMP levels.[1]
-
Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a radioimmunoassay (RIA).[1]
-
Data Analysis: The concentration of L-054,522 that causes 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is calculated.[1]
In Vitro Hormone Release Assays
These assays measure the direct effect of L-054,522 on hormone secretion from primary cells.
-
Growth Hormone Release from Pituitary Cells:
-
Cell Isolation: Anterior pituitary glands are collected from rats, and somatotrophs are isolated using enzymatic digestion and purification techniques.[1]
-
Culture: The isolated cells are cultured for a period to allow recovery.[1]
-
Treatment: Cells are incubated with various concentrations of L-054,522.[1]
-
Analysis: The concentration of GH in the culture medium is measured by a specific RIA. The IC50 value for GH inhibition is then determined.[1]
-
-
Glucagon and Insulin Release from Pancreatic Islets:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification.[1]
-
Incubation: Groups of isolated islets are incubated in a buffer containing a stimulatory concentration of glucose.[1]
-
Treatment: The islets are co-incubated with varying concentrations of L-054,522.[1]
-
Analysis: The concentrations of insulin and glucagon released into the incubation buffer are measured by specific RIAs. IC50 values are calculated for the inhibition of each hormone.[1]
-
In Vivo Growth Hormone Inhibition Study
This experiment assesses the effect of L-054,522 on circulating GH levels in a live animal model.
-
Animal Model: Conscious, freely moving male rats are used.[1]
-
Surgical Preparation: Animals are surgically fitted with indwelling catheters in the femoral artery (for blood sampling) and vein (for infusion) and allowed to recover.[1]
-
Blood Sampling: An automated blood microsampler is used to withdraw small blood samples (e.g., 30 μl) at regular intervals (e.g., every 10 minutes) over a 24-hour period.[1]
-
Infusion: After a baseline period (e.g., 12 hours), L-054,522, dissolved in a suitable vehicle, is infused intravenously at a constant rate (e.g., 50 μg/kg per hour).[1]
-
Hormone Analysis: Plasma is separated from the collected blood samples, and GH concentrations are determined by a double-antibody RIA.[1]
Conclusion
L-054,522 is a powerful research tool characterized by its high potency and remarkable selectivity for the sst2 receptor. Its physiological effects are primarily manifested as a strong inhibition of growth hormone and glucagon secretion, with a significantly weaker effect on insulin. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of selective sst2 agonists in conditions such as acromegaly and certain neuroendocrine tumors. The distinct signaling profile initiated by L-054,522 underscores the importance of receptor subtype selectivity in achieving targeted physiological outcomes.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paltusotine (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]
- 4. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-054522: A Technical Guide to its Impact on Cyclic AMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-054522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). We will explore its mechanism of action, with a specific focus on its impact on intracellular cyclic AMP (cAMP) levels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Introduction to this compound
This compound is a small molecule that acts as a full agonist at the human sst2 receptor, demonstrating high affinity with a dissociation constant (Kd) of 0.01 nM.[1][2] Its high selectivity, with at least a 3,000-fold preference for sst2 over other somatostatin receptor subtypes, makes it a valuable tool for dissecting the physiological functions of this specific receptor.[2] The activation of sst2 by agonists like this compound is known to trigger a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels.[2][3] This modulation of cAMP signaling underlies many of the physiological effects of this compound, including the regulation of hormone secretion.[2]
Mechanism of Action: SSTR2-Mediated Inhibition of cAMP Production
The primary mechanism by which this compound exerts its effects is through the activation of the sst2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][4] Upon binding of this compound, the sst2 receptor undergoes a conformational change that facilitates its interaction with and activation of inhibitory G proteins (Gi/Go).[3]
The activated alpha subunit of the Gi/Go protein, in its GTP-bound state, dissociates from the beta-gamma subunit complex and directly inhibits the activity of adenylyl cyclase.[3] Adenylyl cyclase is the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[3] Consequently, the activation of the sst2 receptor by this compound leads to a decrease in the intracellular concentration of cAMP.[3]
Figure 1: Signaling pathway of this compound via the SSTR2 receptor.
Quantitative Analysis of this compound's Effects
The potency of this compound in modulating cellular signaling and physiological responses has been quantified in various in vitro assays. The data clearly demonstrates its efficacy as an sst2 agonist.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type / Tissue | Species | IC50 Value |
| Inhibition of Forskolin-Stimulated Adenylate Cyclase | CHO-K1 cells expressing human sst2 | - | Not explicitly quantified, but confirmed as a full agonist[2] |
| Inhibition of Growth Hormone (GH) Release | Primary Pituitary Cells | Rat | 0.05 nM[1][2] |
| Inhibition of Glucagon Release | Isolated Pancreatic Islets | Mouse | 0.05 nM[1][2] |
| Inhibition of Insulin Release | Isolated Pancreatic Islets | Mouse | 12 nM[1][2] |
Experimental Protocols
To assess the impact of this compound on cAMP levels, a common and robust method is the forskolin-stimulated cAMP accumulation assay.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the ability of this compound to inhibit the production of cAMP in cells expressing the sst2 receptor.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human sst2 receptor are a suitable model system.[2]
Materials:
-
CHO-K1 cells stably expressing human sst2
-
Cell culture medium (e.g., RPMI 1640)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate the CHO-K1-sst2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a control group with no this compound.
-
Stimulation: Add forskolin to all wells (except for a basal control) to stimulate adenylyl cyclase and induce cAMP production. A typical concentration for forskolin is 1-10 µM.
-
Incubation: Incubate the cells with forskolin and this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by lysing the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection method as per the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacophore of L-054,522 for Somatostatin Receptor Subtype 2 (sst2) Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacophore of L-054,522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). By dissecting its structural features and binding interactions, we aim to furnish researchers and drug development professionals with a detailed understanding of the key elements driving its high affinity and selectivity, thereby facilitating the design of novel sst2-targeted therapeutics.
Introduction
L-054,522 is a non-peptide small molecule that exhibits high binding affinity and selectivity for the human sst2 receptor.[1][2] It acts as a full agonist, effectively mimicking the physiological effects of somatostatin by inhibiting the production of cyclic AMP (cAMP) and subsequently modulating hormone secretion.[1][2] The development of L-054,522 and similar peptidomimetics represents a significant advancement in targeting sst2, which is implicated in various physiological processes and disease states, including neuroendocrine tumors and acromegaly. Understanding the precise molecular interactions that govern the binding of L-054,522 to sst2 is paramount for the rational design of next-generation therapeutics with improved pharmacological profiles. The availability of the crystal structure of the L-054,522-sst2 complex provides an unprecedented opportunity to delineate the key pharmacophoric features.
Quantitative Pharmacological Data
The pharmacological profile of L-054,522 is characterized by its high potency and selectivity for the sst2 receptor. The following tables summarize the key quantitative data reported in the literature.
Table 1: Binding Affinity of L-054,522 for Human Somatostatin Receptors
| Receptor Subtype | Apparent Dissociation Constant (Kd) (nM) | Selectivity vs. sst2 |
| sst2 | 0.01[1][2] | - |
| Other sst subtypes | >30 | >3,000-fold[1][2] |
Table 2: Functional Activity of L-054,522
| Assay | Cell Line/System | IC50 (nM) |
| Inhibition of Forskolin-Stimulated Adenylate Cyclase | CHO-K1 cells expressing human sst2 | 0.1[1] |
| Inhibition of Growth Hormone Release | Rat primary pituitary cells | 0.05[1][2] |
| Inhibition of Glucagon Release | Isolated mouse pancreatic islets | 0.05[1] |
| Inhibition of Insulin Release | Isolated mouse pancreatic islets | 12[1] |
The Pharmacophore of L-054,522 for sst2 Binding
The pharmacophore of L-054,522 can be defined by the spatial arrangement of its key chemical features that are essential for high-affinity binding to the sst2 receptor. These features have been elucidated through structural studies of the L-054,522-sst2 complex.
The core pharmacophoric elements consist of:
-
A Hydrophobic Aromatic Feature: The indole ring of the β-methyl-(D)-tryptophan mimetic core.
-
A Cationic Feature: The primary amine of the lysine mimetic portion.
-
Multiple Hydrophobic/Aliphatic Features: The β-methyl group, the tert-butyl ester, and the benzimidazole moiety.
-
Hydrogen Bond Acceptor/Donor Features: The carbonyl and amine groups within the benzimidazole ring and the peptide backbone mimics.
These features are strategically positioned to interact with specific residues within the sst2 binding pocket.
Key Interactions with sst2 Residues
The high-affinity binding of L-054,522 is driven by a network of polar and hydrophobic interactions with the sst2 receptor. The molecule orients itself in a slanted position, extending from helix III into a hydrophobic cavity formed by helices VI, VII, and the extracellular loop 3 (ECL3).
Table 3: Key Amino Acid Interactions between L-054,522 and sst2
| L-054,522 Moiety | Interacting sst2 Residues | Interaction Type |
| β-methyl-(D)-Trp-Lys Mimetic Core | ||
| Indole Ring | F208 (5.38), T212 (5.42), F272 (6.51) | Hydrophobic |
| Amine Group | D122 (3.32), Q126 (3.36), Y302 (7.43) | Polar/Ionic |
| tert-Butyl Ester | L99 (2.60), Q102 (2.63), V103 (2.64) | Hydrophobic |
| 2-oxo-3H-benzimidazole | F275 (6.54), I284 (ECL3), P286 (ECL3), L290 (7.31), F294 (7.35) | Hydrophobic |
The β-methyl group on the tryptophan mimetic enhances hydrophobic interactions within the binding pocket, contributing to the high affinity. The 2-oxo-3H-benzimidazole moiety extends towards the extracellular portion of the receptor and is a key determinant for the selectivity of L-054,522 for sst2.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the binding and functional activity of L-054,522.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for a receptor.
Objective: To quantify the binding of L-054,522 to the sst2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human sst2 receptor (e.g., CHO-K1 cells).
-
Competition Binding: A fixed concentration of a radiolabeled sst2 ligand (e.g., [¹²⁵I]MK-678) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (L-054,522).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the sst2 signaling pathway.
Objective: To determine the functional potency (IC50) of L-054,522 as an sst2 agonist.
General Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human sst2 receptor are cultured to an appropriate density.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. Simultaneously, increasing concentrations of L-054,522 are added.
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data are plotted as a dose-response curve, and the IC50 value is determined using non-linear regression.
sst2 Signaling Pathway
L-054,522, as a full agonist of sst2, activates the canonical G-protein coupled receptor signaling pathway associated with this receptor.
Upon binding of L-054,522, the sst2 receptor undergoes a conformational change, leading to the activation of its coupled inhibitory G-protein (Gi). The activated alpha subunit of the Gi protein dissociates and inhibits the activity of adenylyl cyclase. This reduces the conversion of ATP to cAMP, leading to decreased intracellular cAMP levels. The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequently modulates downstream cellular responses, such as the inhibition of hormone secretion.
Conclusion
The pharmacophore of L-054,522 for sst2 binding is well-defined by a specific three-dimensional arrangement of hydrophobic and polar features that engage in a precise network of interactions within the receptor's binding pocket. The high affinity and selectivity of L-054,522 are a direct result of these optimized interactions. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel sst2-targeted therapies. A thorough understanding of the L-054,522 pharmacophore will undoubtedly accelerate the design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.
References
Methodological & Application
Application Notes and Protocols for L-054522 In Vitro Studies
For Research Use Only.
Introduction
L-054522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1] It binds to human sst2 with a high affinity, demonstrating an apparent dissociation constant (Kd) of 0.01 nM, and exhibits over 3,000-fold selectivity for sst2 compared to other somatostatin receptor subtypes.[1] As a full agonist, this compound effectively inhibits adenylyl cyclase activity and subsequently suppresses the release of various hormones, including growth hormone (GH) and glucagon.[1] These characteristics make this compound a valuable research tool for investigating the physiological functions of the sst2 receptor and for potential therapeutic applications.
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, including receptor binding, functional activity, and its effects on hormone secretion.
Data Presentation
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Kd) | Human sst2 (CHO-K1 cells) | 0.01 nM | [1] |
| Functional Activity (IC50) | Inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing sst2 | 0.1 nM | [1] |
| Growth Hormone (GH) Inhibition (IC50) | Rat primary anterior pituitary cells | 0.05 nM | |
| Glucagon Inhibition (IC50) | Isolated mouse pancreatic islets | 0.05 nM | |
| Insulin Inhibition (IC50) | Isolated mouse pancreatic islets | 12 nM |
Signaling Pathway
This compound acts as an agonist at the somatostatin receptor 2 (sst2), which is a G-protein coupled receptor (GPCR). The binding of this compound to sst2 activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[2] This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2] The reduction in cAMP levels modulates various downstream cellular processes, including the inhibition of hormone secretion. The activation of sst2 can also lead to the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the anti-proliferative effects of somatostatin.[3]
Experimental Protocols
Somatostatin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human sst2 receptor expressed in CHO-K1 cells.
Materials:
-
CHO-K1 cells stably expressing human somatostatin receptor subtype 2 (sst2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)
-
Unlabeled this compound
-
Unlabeled somatostatin (for non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
A. Membrane Preparation:
-
Culture sst2-expressing CHO-K1 cells to confluency.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
B. Competitive Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of this compound, and cell membranes.
-
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.[4]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin in CHO-K1 cells expressing sst2.
Materials:
-
CHO-K1 cells stably expressing human sst2
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Seed sst2-expressing CHO-K1 cells into a 384-well plate and culture overnight.
-
Remove the culture medium and add assay buffer containing IBMX (e.g., 0.5 mM).
-
Pre-incubate the cells for 30 minutes at room temperature.
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM, a concentration that gives a submaximal stimulation of cAMP) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.[5]
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Growth Hormone (GH) Release Assay from Primary Rat Pituitary Cells
This protocol details the procedure for measuring the inhibitory effect of this compound on GH release from primary cultures of rat anterior pituitary cells.
Materials:
-
Sprague-Dawley rats
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
GH ELISA kit
-
Sterile dissection tools and culture plates
Procedure:
A. Isolation and Culture of Pituitary Cells:
-
Euthanize rats according to institutional guidelines.
-
Under sterile conditions, dissect the anterior pituitary glands and place them in ice-cold HBSS.
-
Mince the tissue and digest with collagenase and DNase I at 37°C.
-
Disperse the cells by gentle pipetting and filter through a cell strainer.
-
Wash the cells and resuspend in DMEM with 10% FBS and antibiotics.
-
Plate the cells in 96-well plates and culture for 48-72 hours.
B. GH Release Assay:
-
Wash the cultured pituitary cells with serum-free DMEM.
-
Equilibrate the cells in serum-free DMEM for 1 hour at 37°C.[6]
-
Remove the medium and add fresh serum-free DMEM containing increasing concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 4 hours at 37°C.[6]
-
Collect the supernatant from each well.
-
Measure the concentration of GH in the supernatants using a specific GH ELISA kit.
Data Analysis:
-
Plot the GH concentration against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of GH release.
Glucagon and Insulin Release Assay from Isolated Mouse Pancreatic Islets
This protocol describes how to measure the effect of this compound on glucagon and insulin secretion from isolated mouse pancreatic islets.
Materials:
-
C57BL/6 mice
-
Collagenase P
-
HBSS
-
Ficoll solution
-
RPMI 1640 medium with 10% FBS
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound
-
Glucagon and Insulin ELISA kits
Procedure:
A. Islet Isolation:
-
Anesthetize the mouse and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase P solution.
-
Dissect the pancreas and incubate at 37°C to digest the tissue.
-
Stop the digestion by adding cold HBSS with serum.
-
Purify the islets from the digested tissue using a Ficoll density gradient.
-
Hand-pick the islets under a microscope and culture them overnight in RPMI 1640.[7]
B. Secretion Assay:
-
Pre-incubate batches of 10-20 islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes.
-
Transfer the islets to fresh KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM for insulin, 1 mM for glucagon) and increasing concentrations of this compound.
-
Incubate for 60 minutes at 37°C.[8]
-
Collect the supernatant.
-
Measure the concentration of glucagon and insulin in the supernatants using specific ELISA kits.
Data Analysis:
-
Plot the hormone concentration against the log concentration of this compound.
-
Determine the IC50 values for the inhibition of glucagon and insulin release.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.7. Insulin and glucagon secretion assay in isolated islets [bio-protocol.org]
- 8. Static glucagon secretion analysis of isolated islets [protocols.io]
Application Notes and Protocols for L-054,522 in sst2-Expressing Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-054,522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2), in cultured cell systems. This document includes detailed protocols for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
Introduction
L-054,522 is a small molecule that acts as a full agonist at the human sst2 receptor, exhibiting high affinity and over 3,000-fold selectivity against other somatostatin receptor subtypes.[1] Its primary mechanism of action upon binding to the sst2 receptor, a G protein-coupled receptor (GPCR), is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This activity makes L-054,522 a valuable tool for investigating the physiological functions of the sst2 receptor, which is implicated in the regulation of hormone secretion and cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of L-054,522 and its effects in various cellular models.
Table 1: Binding Affinity and Functional Activity of L-054,522
| Parameter | Cell Line/System | Value | Reference |
| Binding Affinity (Kd) | CHO-K1 cells expressing human sst2 | 0.01 nM | [1][3] |
| Functional Agonist Activity (IC50) | L cells expressing sst2 (cAMP inhibition) | 0.1 nM | [1] |
| Growth Hormone (GH) Release Inhibition (IC50) | Rat primary pituitary cells | 0.05 nM | [1][3] |
| Glucagon Release Inhibition (IC50) | Isolated mouse pancreatic islets | 0.05 nM | [1][3] |
| Insulin Release Inhibition (IC50) | Isolated mouse pancreatic islets | 12 nM | [1][3] |
Table 2: Comparative IC50 Values for cAMP Inhibition in sst2-Expressing L-cells
| Compound | IC50 (nM) | Reference |
| L-054,522 | 0.1 | [1] |
| Somatostatin-14 | 0.15 | [1] |
Signaling Pathways and Experimental Workflows
sst2 Receptor Signaling Cascade
Activation of the sst2 receptor by L-054,522 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through an inhibitory G protein (Gi). This leads to a reduction in intracellular cAMP levels. Additionally, sst2 activation can influence other pathways, including the MAPK/ERK pathway, which can lead to the upregulation of cell cycle inhibitors like p21 and p27, ultimately affecting cell proliferation.[2][4][5]
Caption: sst2 receptor signaling pathway activated by L-054,522.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of L-054,522 in cultured cells expressing the sst2 receptor.
Caption: General workflow for in vitro cell-based assays with L-054,522.
Experimental Protocols
Preparation of L-054,522 Stock Solution
L-054,522 is soluble in dimethyl sulfoxide (DMSO).[6]
Materials:
-
L-054,522 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of L-054,522 by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Generation of a Stable sst2-Expressing CHO-K1 Cell Line
Materials:
-
CHO-K1 cells
-
Expression vector containing the human sst2 cDNA and a selection marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete growth medium (e.g., Ham's F-12K with 10% FBS)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Culture CHO-K1 cells in complete growth medium to ~70-80% confluency.
-
Transfect the cells with the sst2 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
-
Replace the selection medium every 3-4 days.
-
Monitor the cells for the formation of resistant colonies over 2-3 weeks.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand the clonal populations and screen for sst2 expression and function (e.g., via radioligand binding or a functional assay).
cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
sst2-expressing cells (e.g., stable CHO-K1-sst2 cells)
-
96-well cell culture plates
-
Serum-free medium
-
Forskolin
-
L-054,522
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (provided with the cAMP kit)
Protocol:
-
Seed sst2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, aspirate the growth medium and wash the cells once with serum-free medium.
-
Add serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of L-054,522 in serum-free medium.
-
Add the L-054,522 dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Determine the intracellular cAMP concentration according to the cAMP assay kit manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of L-054,522 and determine the IC50 value.
Growth Hormone (GH) Release Assay from Rat Primary Pituitary Cells
Materials:
-
Sprague-Dawley rats
-
Collagenase, Hyaluronidase
-
Culture medium (e.g., DMEM with 10% horse serum, 2.5% fetal bovine serum)
-
24-well cell culture plates
-
L-054,522
-
Growth Hormone Releasing Hormone (GHRH)
-
Rat GH ELISA kit
Protocol:
-
Isolate anterior pituitaries from rats and mince the tissue.
-
Digest the tissue with a mixture of collagenase and hyaluronidase to obtain a single-cell suspension.[1][2]
-
Plate the cells in 24-well plates at a density of approximately 1.5 x 105 cells/well and culture for 3-4 days.[6]
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours.
-
Replace the medium with fresh serum-free medium containing various concentrations of L-054,522 and incubate for 30 minutes.
-
Stimulate GH release by adding GHRH (e.g., 10 nM final concentration) and incubate for 3 hours.
-
Collect the supernatant from each well.
-
Measure the concentration of GH in the supernatant using a rat GH ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage inhibition of GHRH-stimulated GH release for each concentration of L-054,522.
Glucagon Release Assay from Isolated Mouse Pancreatic Islets
Materials:
-
Mice
-
Collagenase solution
-
Ficoll gradient or hand-picking method for islet purification
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
L-054,522
-
Glucagon ELISA kit
Protocol:
-
Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by purification.
-
Culture the isolated islets overnight in complete culture medium.
-
Pre-incubate the islets in KRB buffer with a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Transfer batches of islets (e.g., 10-20 islets per well) to a 96-well plate containing KRB buffer with a stimulatory glucose concentration (e.g., 16.7 mM) and various concentrations of L-054,522.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant.
-
Measure the glucagon concentration in the supernatant using a glucagon ELISA kit.
-
Determine the inhibitory effect of L-054,522 on glucose-stimulated glucagon secretion.
Conclusion
L-054,522 is a powerful and selective tool for studying the sst2 receptor in a variety of in vitro cell culture models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to further elucidate the role of sst2 in cellular physiology and disease. Proper cell culture techniques, adherence to detailed protocols, and accurate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone secretion by cells dissociated from rat anterior pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of L-054522 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (SSTR2).[1] It has demonstrated significant efficacy in modulating hormonal release, particularly growth hormone (GH), both in vitro and in vivo. These characteristics make this compound a valuable research tool for studying the physiological roles of SSTR2 and a potential therapeutic agent for conditions such as acromegaly and other neuroendocrine tumors.
These application notes provide detailed protocols for the in vivo administration of this compound in rat models, based on published scientific literature. The information herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacodynamic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vivo and in vitro activity of this compound.
Table 1: In Vivo Administration and Efficacy in Rat Models
| Parameter | Value | Reference |
| Animal Model | Conscious, intact male rats | [1] |
| Administration Route | Intravenous (IV) infusion | [1] |
| Dosage | 50 µg/kg/hr | [1] |
| Duration of Infusion | 12 hours | [1] |
| Vehicle | Dimethyl sulfoxide (DMSO) and saline | [1] |
| Observed Effect | Rapid and sustained reduction of circulating growth hormone (GH) to basal levels. | [1] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| IC₅₀ (GH Release Inhibition) | 0.05 nM | Rat (primary pituitary cells) | [1] |
| Binding Affinity (Kᵢ) | Not explicitly found for rat SSTR2 | ||
| Functional Agonism | Full agonist at SSTR2 | [1] |
Note on Pharmacokinetic Data: Despite a comprehensive literature search, specific quantitative pharmacokinetic parameters for this compound in rats (e.g., half-life, clearance, volume of distribution) were not available in the reviewed publications. Researchers may need to conduct dedicated pharmacokinetic studies to determine these parameters.
Signaling Pathway
This compound exerts its effects by binding to and activating the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor. The activation of SSTR2 initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for the inhibition of hormone secretion, such as growth hormone from the pituitary gland.
Experimental Protocols
The following protocols are based on the methodology described by Yang et al. (1998). Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley rats are a suitable model.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.
-
Surgery:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant an indwelling catheter into the femoral artery for blood sampling.
-
Implant a second indwelling catheter into the jugular vein for intravenous infusion.
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover from surgery for a minimum of 48 hours before the experiment.
-
Preparation of this compound Infusion Solution
-
Stock Solution: Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Working Solution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for infusion. The final concentration of DMSO in the infusion solution should be minimized (e.g., <5%).
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline as the this compound working solution.
In Vivo Administration Protocol
-
Animal Connection: On the day of the experiment, connect the rat's arterial catheter to an automated blood sampling system and the venous catheter to an infusion pump.
-
Baseline Period: Collect baseline blood samples at regular intervals (e.g., every 10-20 minutes) for a sufficient period (e.g., 2-4 hours) to establish a baseline growth hormone secretion profile.
-
Initiation of Infusion: Begin the intravenous infusion of either this compound (50 µg/kg/hr) or the vehicle control.
-
Experimental Period: Continue the infusion for the desired duration (e.g., 12 hours) while continuing to collect blood samples at regular intervals.
-
Sample Processing:
-
Collect blood samples into appropriate tubes (e.g., containing EDTA).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Assessment of Growth Hormone Levels
-
Assay: Quantify the concentration of growth hormone in the plasma samples using a validated method, such as a double-antibody radioimmunoassay (RIA) specific for rat GH.
-
Data Analysis: Analyze the GH concentration data to determine the effect of this compound administration compared to the baseline period and the vehicle control group.
Conclusion
This compound is a potent and selective SSTR2 agonist that effectively suppresses growth hormone secretion in rat models when administered via intravenous infusion. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo effects of this compound. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential in various disease models.
References
Application Notes and Protocols: L-054522 for cAMP Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1][2] As a member of the G protein-coupled receptor (GPCR) family, sst2 activation by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This makes this compound a valuable tool for studying sst2-mediated signaling pathways and for the screening and characterization of novel sst2 antagonists. These application notes provide a detailed protocol for a cAMP inhibition assay using this compound to stimulate the sst2 receptor and induce a measurable decrease in intracellular cAMP.
Mechanism of Action
This compound mimics the action of the endogenous ligand somatostatin by binding to and activating the sst2 receptor.[1][3] The sst2 receptor is coupled to an inhibitory G protein (Gi). Upon activation, the Gi protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[1] This inhibition leads to a reduction in the intracellular concentration of cAMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA). By stimulating cells with an agent that increases basal cAMP levels, such as forskolin (an adenylyl cyclase activator), the inhibitory effect of this compound can be quantified.[1][4]
Signaling Pathway Diagram
Caption: this compound signaling pathway for cAMP inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, demonstrating its high potency and selectivity for the sst2 receptor.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.01 nM | Human sst2 | [2] |
| IC50 (Growth Hormone Release) | 0.05 nM | Rat Primary Pituitary Cells | [1][2] |
| IC50 (Glucagon Release) | 0.05 nM | Isolated Mouse Pancreatic Islets | [1][2] |
| IC50 (Insulin Release) | 12 nM | Isolated Mouse Pancreatic Islets | [1][2] |
Experimental Protocol: cAMP Inhibition Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats. It is recommended to use a commercially available cAMP assay kit (e.g., ELISA, FRET, or luminescence-based) and follow the manufacturer's instructions for the detection step.[5][6][7][8][9]
Materials:
-
Cells expressing the somatostatin receptor subtype 2 (e.g., CHO-K1 cells stably expressing sst2).[1]
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor[10]
-
cAMP assay kit
-
96-well cell culture plates (white, opaque for luminescence assays)
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture sst2-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
The day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Determine cell density and viability.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve. A typical concentration range would be from 1 pM to 1 µM.
-
Prepare a stock solution of forskolin (e.g., 10 mM in DMSO). Dilute to the desired final concentration (e.g., 10 µM) in assay buffer containing IBMX (e.g., 500 µM). The optimal forskolin concentration should be determined empirically to produce approximately 80% of the maximal cAMP response.
-
-
Assay Protocol:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the various concentrations of this compound to the appropriate wells. Include wells with assay buffer only as a control.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the forskolin/IBMX solution to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cAMP inhibition assay.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. cAMP-Glo™ Assay Protocol [promega.jp]
- 7. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 9. cAMP-Glo™ Assay [promega.sg]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Growth Hormone Inhibition in Pituitary Cells with L-054522
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054,522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Somatostatin is a key physiological inhibitor of growth hormone (GH) secretion from the somatotroph cells of the anterior pituitary gland. The sst2 receptor subtype is the primary mediator of this inhibitory effect.[1] L-054,522, by selectively activating sst2, provides a valuable tool for studying the mechanisms of growth hormone inhibition and for screening potential therapeutic agents targeting this pathway.
These application notes provide detailed protocols for utilizing L-054,522 to measure the inhibition of growth hormone secretion in primary rat pituitary cell cultures. The protocols cover the isolation and culture of pituitary cells, the execution of a growth hormone inhibition assay, and the quantification of secreted growth hormone.
Mechanism of Action
L-054,522 exerts its inhibitory effect on growth hormone secretion by binding to and activating the sst2 receptor on pituitary somatotrophs. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger in the signaling cascade that promotes growth hormone release. The reduction in cAMP levels ultimately results in decreased exocytosis of growth hormone-containing secretory granules.
Data Presentation
The following tables summarize the quantitative data related to the binding and functional activity of L-054,522 and other relevant compounds.
Table 1: Binding Affinity of L-054,522 for Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Kd, nM) | Selectivity vs. other sst subtypes |
| Human sst2 | 0.01[1] | >3,000-fold[1] |
Table 2: In Vitro Functional Activity of L-054,522 and Comparators
| Compound | Assay | Cell Type | Parameter | Value |
| L-054,522 | Inhibition of forskolin-stimulated adenylate cyclase | CHO-K1 cells expressing human sst2 | IC50 | 0.1 nM[1] |
| Somatostatin-14 | Inhibition of forskolin-stimulated adenylate cyclase | L cells expressing sst2 | IC50 | 0.15 nM[1] |
| GHRH | Stimulation of GH secretion | Primary rat pituitary cells | EC50 | 0.35 ± 0.09 nM[2] |
| Somatostatin-14 | Inhibition of GH secretion | Rat primary anterior pituitary cells | IC50 | 0.1 nM[1] |
| Octreotide | Inhibition of GH secretion | GH3 rat pituitary tumor cells | IC50 | ~10 nM[3] |
| L-054,522 | Inhibition of GH release | Rat primary anterior pituitary cells | IC50 | 0.05 nM[1] |
Experimental Protocols
I. Isolation and Primary Culture of Rat Anterior Pituitary Cells
This protocol is adapted from standard methods for primary pituitary cell culture.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
70% Ethanol
-
Sterile dissection tools
-
Sterile culture plates (24-well or 96-well)
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Sterilize the head with 70% ethanol.
-
Under sterile conditions, dissect the skull to expose the pituitary gland.
-
Carefully remove the anterior pituitary and place it in ice-cold HBSS.
-
Mince the tissue into small pieces (approximately 1 mm³).
-
Digest the tissue with Collagenase Type I (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in HBSS at 37°C for 60-90 minutes with gentle agitation.
-
Gently triturate the cell suspension with a sterile pipette to further disperse the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a density of approximately 2.5 x 10⁵ cells/well for a 24-well plate or 5 x 10⁴ cells/well for a 96-well plate.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours to allow for attachment and recovery.
II. Growth Hormone Inhibition Assay
Materials:
-
Primary rat pituitary cells cultured as described above
-
Serum-free DMEM
-
Growth Hormone-Releasing Hormone (GHRH) stock solution
-
L-054,522 stock solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control for L-054,522
-
Rat Growth Hormone ELISA kit
Procedure:
-
After the initial 48-72 hour culture period, gently wash the cells twice with pre-warmed serum-free DMEM to remove any residual serum.
-
Equilibrate the cells in serum-free DMEM for 1-2 hours at 37°C.
-
Prepare serial dilutions of L-054,522 in serum-free DMEM to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Also, prepare a vehicle control.
-
Prepare a solution of GHRH in serum-free DMEM at a concentration that elicits a submaximal to maximal stimulation of GH release (e.g., 1-10 nM).
-
Remove the equilibration medium from the cells.
-
Add the various concentrations of L-054,522 or vehicle control to the wells.
-
Immediately add the GHRH solution to all wells except for the basal control wells (which receive only serum-free DMEM).
-
Include the following controls:
-
Basal Control: Cells incubated with serum-free DMEM only.
-
GHRH Control: Cells incubated with GHRH only.
-
Vehicle Control: Cells incubated with GHRH and the vehicle used for L-054,522.
-
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully collect the culture supernatants from each well.
-
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells.
-
Store the clarified supernatants at -20°C or -80°C until GH quantification.
III. Quantification of Secreted Growth Hormone
The concentration of rat growth hormone in the collected supernatants can be determined using a commercially available Enzyme Immunoassay (EIA) or ELISA kit.[4][5][6] Follow the manufacturer's instructions for the specific kit used. A general workflow for a competitive EIA is as follows:
-
Prepare a standard curve using the provided rat GH standards.[7]
-
Add standards, controls, and unknown samples (the collected supernatants) to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody or tracer.
-
Incubate the plate according to the kit's protocol.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of GH in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of rat GH in the samples by interpolating from the standard curve.
Visualizations
Caption: Signaling pathway of L-054,522 in pituitary somatotrophs.
Caption: Experimental workflow for the GH inhibition assay.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pituitary GH secretion after GHRH, forskolin, dibutyryl cyclic-adenosine 3',5'-monophosphate and phorbol 12-myristate 13-acetate stimulation in long-term orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the somatostatin analog octreotide on rat pituitary tumor cell (GH3) proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme immunoassay for rat growth hormone: applications to the study of growth hormone variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzyme immunoassay for rat growth hormone: validation and application to the determination of plasma levels and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat Growth Hormone ELISA Kit (KRC5311) - Invitrogen [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: L-054522 in Pancreatic Islet Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1][2] Somatostatin is a key paracrine inhibitor of hormone secretion within the pancreatic islets of Langerhans. The five somatostatin receptor subtypes (SSTR1-5) are G protein-coupled receptors that mediate the inhibitory effects of somatostatin. In pancreatic islets, sst2 is predominantly expressed on α-cells (glucagon-secreting) and to some extent on β-cells (insulin-secreting) in humans, playing a crucial role in the regulation of glucose homeostasis.[3][4][5] The high affinity and selectivity of this compound for sst2 make it an invaluable tool for elucidating the specific physiological functions of this receptor subtype in the pancreas and for investigating potential therapeutic applications for metabolic diseases.[1]
These application notes provide a comprehensive overview of the use of this compound in pancreatic islet research, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in studying hormone secretion.
Mechanism of Action
This compound exerts its effects by binding to and activating the sst2 receptor, which is coupled to an inhibitory G-protein (Gαi).[3] Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] In pancreatic α-cells and β-cells, this reduction in cAMP is a key signaling event that leads to the inhibition of hormone secretion.[3][6][7] The activation of sst2 by this compound can also lead to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent reduction in calcium influx, which further contributes to the inhibition of exocytosis.[3][8]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtype 2 (sst2)
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.01 nM | [2] |
Table 2: Functional Activity of this compound in Isolated Mouse Pancreatic Islets
| Parameter | IC50 Value | Reference |
| Inhibition of Glucagon Release | 0.05 nM | [1][2] |
| Inhibition of Insulin Release | 12 nM | [1][2] |
Table 3: Functional Activity of this compound in CHO-K1 Cells Expressing sst2
| Parameter | IC50 Value | Reference |
| Inhibition of Forskolin-Stimulated Adenylate Cyclase | 0.1 nM | [1] |
Experimental Protocols
Protocol 1: Isolation of Mouse Pancreatic Islets
This protocol describes a common method for isolating pancreatic islets from mice for subsequent in vitro studies.
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
-
50 mL conical tubes
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Sterilize the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the entry to the duodenum.
-
Inject 2-3 mL of cold Collagenase P solution into the common bile duct, which will cause the pancreas to inflate.
-
Carefully dissect the inflated pancreas and place it in a 50 mL conical tube containing 5 mL of cold HBSS.
-
Incubate the tube in a 37°C water bath for 10-15 minutes with gentle shaking to digest the pancreatic tissue.
-
Stop the digestion by adding 20 mL of cold HBSS and centrifuge at 200 x g for 2 minutes.
-
Wash the pellet twice with cold HBSS.
-
Resuspend the pellet in a density gradient medium (e.g., Ficoll) and centrifuge to separate the islets from the acinar tissue.
-
Collect the islet layer and wash with HBSS.
-
Hand-pick the purified islets under a stereomicroscope and place them in a petri dish with RPMI 1640 culture medium.
-
Culture the islets overnight at 37°C in a 5% CO2 incubator before conducting experiments.
Protocol 2: In Vitro Glucagon and Insulin Secretion Assay Using this compound
This protocol details the procedure for assessing the inhibitory effect of this compound on glucose-stimulated glucagon and insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (from Protocol 1)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
ELISA kits for glucagon and insulin detection
Procedure:
-
After overnight culture, hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 96-well plate.
-
Pre-incubate the islets for 1-2 hours at 37°C in KRB buffer with low glucose (2.8 mM).
-
Remove the pre-incubation buffer and add fresh KRB buffer with low glucose containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or vehicle control. For insulin inhibition, a higher concentration range may be needed (e.g., 1 nM to 1 µM).
-
Incubate for 1 hour at 37°C.
-
To measure glucagon secretion, collect the supernatant. Glucagon secretion is typically stimulated by low glucose conditions.
-
To measure insulin secretion, remove the low glucose buffer and add KRB buffer with high glucose (16.7 mM) containing the same concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Store the collected supernatants at -20°C or -80°C until analysis.
-
Quantify the concentration of glucagon and insulin in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the hormone secretion to the total protein content or DNA content of the islets in each well.
Visualizations
Signaling Pathway of this compound in Pancreatic Islet Cells
Caption: Signaling pathway of this compound via the sst2 receptor in pancreatic islet cells.
Experimental Workflow for Testing this compound on Hormone Secretion
Caption: Workflow for assessing the effect of this compound on pancreatic islet hormone secretion.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells. | Harris Manchester College [hmc.ox.ac.uk]
- 5. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Somatostatin: mechanism of action in pancreatic islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of L-054522 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054522 is a potent and highly selective non-peptide agonist of the somatostatin receptor subtype 2 (SSTR2).[1] Its ability to mimic the inhibitory effects of somatostatin on the release of various hormones, including growth hormone and glucagon, makes it a valuable tool in endocrinology, neurobiology, and cancer research.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions.
Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is essential for calculating the required amounts for stock solution preparation and for understanding its biological activity.
| Property | Value | Reference |
| Molecular Weight | 645.81 g/mol | [2] |
| Appearance | Solid (powder) | N/A |
| Mechanism of Action | Selective SSTR2 agonist | [1] |
| Binding Affinity (Kd for SSTR2) | 0.01 nM | [1] |
| IC50 (Growth Hormone Release) | 0.05 nM | [1] |
| IC50 (Adenylyl Cyclase Inhibition) | 0.1 nM | [1] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile, disposable serological pipettes and pipette tips
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Equipment:
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
-
Micropipettes
-
-20°C freezer
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Safety First: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility. Wear appropriate PPE.
-
Weigh this compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6458 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 10 mM x 0.001 L x 645.81 g/mol x 1000 mg/g = 0.6458 mg
-
-
Add Solvent: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Using a micropipette, add the calculated volume of sterile-filtered DMSO. For the example above, add 100 µL of DMSO to the 0.6458 mg of this compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For critical applications, the DMSO stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).[3][4] This step helps to eliminate any potential microbial contamination.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes or cryovials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C for long-term storage.[2]
Preparation of Working Solutions
For cell culture experiments, the 10 mM DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells.
General Guidelines for Dilution:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize cytotoxic effects.[5][6] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[5][7]
-
Serial Dilutions: To achieve very low final concentrations (in the nM range), it is recommended to perform serial dilutions of the 10 mM stock solution in sterile cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Example Dilution to a 100 nM Final Concentration:
-
Intermediate Dilution (Optional): To avoid pipetting very small volumes, you can first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final this compound concentration of 100 nM, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.01%.
Signaling Pathway of this compound
This compound acts as an agonist at the SSTR2 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is coupled to inhibitory G-proteins (Gi/o).
This compound Signaling Pathway
Caption: this compound activates SSTR2, leading to inhibition of adenylyl cyclase.
Stability and Storage
-
Solid Form: this compound powder should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2]
-
DMSO Stock Solution: Aliquoted stock solutions in DMSO are stable for several months when stored at -20°C. While DMSO can enhance the stability of some peptides, it is still advisable to avoid repeated freeze-thaw cycles.[8][9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient vortexing or low temperature. | Vortex for a longer period. Gentle warming to 37°C may help. |
| Precipitation upon dilution in aqueous medium | The compound's solubility limit in the aqueous buffer has been exceeded. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. Ensure rapid mixing upon dilution. |
| Cell death or altered morphology in vehicle control | DMSO concentration is too high. | Perform a dose-response curve for DMSO to determine the maximum tolerated concentration for your specific cell line. Keep the final DMSO concentration at or below 0.1% if possible. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Use freshly prepared or properly stored single-use aliquots for each experiment. |
By following these detailed application notes and protocols, researchers can confidently prepare and use this compound stock solutions to achieve reliable and reproducible results in their cell culture studies.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CA2602249C - Peptide and protein formulations with improved stability - Google Patents [patents.google.com]
Application Notes and Protocols for L-054,522 in sst2 Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-054,522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Its high affinity and remarkable selectivity make it an invaluable tool for researchers studying the physiological functions of sst2 and for the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for the use of L-054,522 in radioligand binding assays to characterize the sst2 receptor, screen compound libraries, and determine the affinity of novel ligands.
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin.[1] The sst2 receptor subtype is of particular interest as it is involved in the regulation of hormone secretion, cell growth, and is overexpressed in various tumors. L-054,522 binds to human sst2 with an exceptionally high affinity, demonstrating an apparent dissociation constant (Kd) of 0.01 nM.[1][2] Furthermore, it exhibits over 3,000-fold selectivity for sst2 compared to other somatostatin receptor subtypes.[1]
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of L-054,522 and other relevant ligands for the sst2 receptor.
Table 1: Binding Affinity of L-054,522 and Somatostatin-14 for sst2
| Ligand | Receptor | Apparent Dissociation Constant (Kd) (nM) | Cell Line | Reference |
| L-054,522 | Human sst2 | 0.01 | CHO-K1 cells stably expressing sst2 | [1] |
| Somatostatin-14 | Human sst1-5 | High Affinity | Not specified | [1] |
Table 2: Functional Activity of L-054,522 and Somatostatin-14 at sst2
| Ligand | Assay | IC50 (nM) | Cell Line | Effect | Reference |
| L-054,522 | Inhibition of forskolin-stimulated cAMP production | 0.1 | L cells stably expressing sst2 | Full Agonist | [1] |
| Somatostatin-14 | Inhibition of forskolin-stimulated cAMP production | 0.15 | L cells stably expressing sst2 | Agonist | [1] |
| L-054,522 | Inhibition of growth hormone release | 0.05 | Rat primary pituitary cells | Potent Inhibition | [2] |
| L-054,522 | Inhibition of glucagon release | 0.05 | Isolated mouse pancreatic islets | Potent Inhibition | [2] |
| L-054,522 | Inhibition of insulin release | 12 | Isolated mouse pancreatic islets | Less Potent Inhibition | [2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for sst2
This protocol describes a competitive binding assay to determine the affinity of a test compound for the sst2 receptor using a radiolabeled ligand and L-054,522 as a reference competitor.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) or L cells stably expressing the human sst2 receptor.
-
Radioligand: A suitable radiolabeled sst2 antagonist or agonist (e.g., [125I]-Tyr3-octreotide).
-
L-054,522: For use as a reference competitor and for the determination of non-specific binding.
-
Test Compounds: Unknown compounds to be tested for sst2 affinity.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in assay buffer and centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 3-20 µg per well.[3] Protein concentration should be optimized for the specific radioligand and receptor expression level.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and L-054,522 in assay buffer.
-
In a 96-well plate, add the following in a final volume of 250 µL:[3]
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of L-054,522 (e.g., 1 µM), and 150 µL of membrane preparation.
-
Test Compound Competition: 50 µL of radioligand, 50 µL of the test compound dilution, and 150 µL of membrane preparation.
-
-
The concentration of the radioligand should be close to its Kd for the sst2 receptor.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
-
Filtration:
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: sst2 receptor signaling pathway activated by L-054,522.
Caption: Experimental workflow for the sst2 radioligand binding assay.
References
Application Notes and Protocols for Flow Cytometry Analysis of SST2 Receptor Internalization with L-054,522
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 2 (SST2) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating endocrine and neuronal functions. Its involvement in various pathologies, including neuroendocrine tumors, has made it a significant target for therapeutic intervention. L-054,522 is a potent and highly selective non-peptide agonist for the SST2 receptor, demonstrating a high binding affinity (Kd = 0.01 nM) and functional activity (IC50 = 0.1 nM for inhibition of adenylyl cyclase).[1] Agonist-induced internalization of the SST2 receptor is a key cellular process that influences receptor signaling and desensitization. This document provides detailed application notes and protocols for the quantitative analysis of L-054,522-induced SST2 receptor internalization using flow cytometry.
Flow cytometry offers a robust and high-throughput method to quantify changes in cell surface receptor expression, providing valuable insights into the kinetics and dose-response of receptor internalization.[2][3] This approach is essential for characterizing the pharmacological properties of SST2 agonists like L-054,522 and for the development of novel therapeutics targeting this receptor.
Signaling Pathway of SST2 Receptor Activation
Upon binding of an agonist such as L-054,522, the SST2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Additionally, SST2 receptor activation can modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and the modulation of the MAPK/ERK pathway.[5] This complex signaling network ultimately regulates cellular processes like hormone secretion, cell proliferation, and apoptosis.[5][6]
Caption: SST2 receptor signaling pathway upon activation by L-054,522.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing SST2 receptor internalization involves several key steps, from cell culture and treatment to data acquisition and analysis. Proper controls are essential at each stage to ensure the accuracy and reproducibility of the results.
Caption: Experimental workflow for SST2 receptor internalization assay.
Quantitative Data Summary
The following tables present representative quantitative data for L-054,522-induced SST2 receptor internalization. This data is illustrative and intended to demonstrate the expected outcomes of the described protocols. Actual results may vary depending on the specific cell line and experimental conditions.
Table 1: Time-Course of SST2 Receptor Internalization
| Time (minutes) | Mean % Internalization (± SD) |
| 0 | 0 (± 0) |
| 5 | 25 (± 3.5) |
| 15 | 55 (± 4.2) |
| 30 | 75 (± 5.1) |
| 60 | 85 (± 3.8) |
| 120 | 70 (± 4.5) |
Stimulation with 10 nM L-054,522
Table 2: Dose-Response of L-054,522 on SST2 Receptor Internalization
| L-054,522 Concentration (nM) | Mean % Internalization (± SD) |
| 0 | 0 (± 0) |
| 0.01 | 15 (± 2.1) |
| 0.1 | 45 (± 3.9) |
| 1 | 70 (± 4.8) |
| 10 | 85 (± 3.5) |
| 100 | 88 (± 3.1) |
Incubation for 60 minutes
Table 3: Pharmacological Profile of L-054,522
| Parameter | Value | Reference |
| Binding Affinity (Kd) for SST2 | 0.01 nM | [1] |
| Functional Potency (IC50) for cAMP inhibition | 0.1 nM | [1] |
| Estimated EC50 for Internalization | ~0.5 - 1.0 nM |
Detailed Experimental Protocols
Protocol 1: Time-Course of L-054,522-Induced SST2 Receptor Internalization
Objective: To determine the kinetics of SST2 receptor internalization upon stimulation with L-054,522.
Materials:
-
SST2-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human SST2)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
L-054,522 stock solution (in DMSO)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorophore-conjugated anti-SST2 antibody (specific to an extracellular epitope)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
5 mL polystyrene tubes for flow cytometry
Procedure:
-
Cell Culture: Culture SST2-expressing cells to ~80-90% confluency.
-
Cell Harvest: Gently detach cells using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Counting and Resuspension: Count the cells and resuspend them in ice-cold flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Fc Receptor Blocking: Aliquot 100 µL of the cell suspension into each flow cytometry tube. Add Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes on ice.
-
Ligand Stimulation: Prepare a working solution of L-054,522 at the desired final concentration (e.g., 10 nM) in pre-warmed cell culture medium. Add the L-054,522 solution to the cells and incubate at 37°C for different time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). The 0-minute time point serves as the untreated control.
-
Stopping Internalization: At the end of each incubation period, immediately stop the internalization process by adding 2 mL of ice-cold PBS and centrifuging at 300 x g for 5 minutes at 4°C.
-
Antibody Staining: Resuspend the cell pellets in 100 µL of ice-cold flow cytometry staining buffer containing the pre-titrated concentration of the fluorophore-conjugated anti-SST2 antibody. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of ice-cold flow cytometry staining buffer to remove unbound antibody.
-
Viability Staining: Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer containing a viability dye like PI.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
Protocol 2: Dose-Response of L-054,522 on SST2 Receptor Internalization
Objective: To determine the concentration-dependent effect of L-054,522 on SST2 receptor internalization.
Procedure: Follow steps 1-4 of Protocol 1.
-
Ligand Stimulation: Prepare serial dilutions of L-054,522 in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 nM). Add the different concentrations of L-054,522 to the cells and incubate at 37°C for a fixed time (e.g., 60 minutes, based on the time-course experiment).
-
Stopping Internalization and Staining: Proceed with steps 6-10 of Protocol 1.
Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells by excluding PI-positive cells.
-
Analyze the Median Fluorescence Intensity (MFI) of the fluorophore-conjugated anti-SST2 antibody in the viable, single-cell population.
-
-
Quantification of Internalization: The percentage of SST2 receptor internalization can be calculated using the following formula:
% Internalization = [1 - (MFI of treated sample / MFI of untreated control)] x 100
-
MFI of treated sample: The Median Fluorescence Intensity of cells treated with L-054,522.
-
MFI of untreated control: The Median Fluorescence Intensity of cells from the 0-minute time point or 0 nM concentration.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the analysis of L-054,522-induced SST2 receptor internalization using flow cytometry. This powerful technique allows for the precise quantification of receptor trafficking, which is critical for understanding the mechanism of action of SST2 agonists and for the development of new therapeutic agents. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their studies in pharmacology and drug discovery.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L-054522 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-054522, a potent and selective somatostatin receptor subtype 2 (sst2) agonist.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges in dissolving this compound in aqueous buffers for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these solubility issues.
Initial Observation: You are observing precipitation, cloudiness, or incomplete dissolution of this compound in your aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. A common practice in published research involves dissolving this compound in DMSO to create a concentrated stock solution.[1] This stock can then be diluted into an aqueous buffer for the final experimental concentration.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-solubility organic solvent into a lower-solubility aqueous medium. Here are several steps to mitigate this:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally 2% or less, as higher concentrations can be toxic to cells.[1]
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop by drop, while vortexing or stirring the buffer. This helps to disperse the compound rapidly and avoid localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication in a water bath can help to break up small precipitates and improve dissolution.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, ensure that the temperature is compatible with the stability of this compound and your experimental system.
Q3: What is the known solubility of this compound in aqueous buffers?
A3: Specific quantitative solubility data for this compound in various aqueous buffers is not widely published. However, experimental protocols have successfully used this compound in saline after initial dissolution in DMSO, with a final DMSO concentration of 2%.[1] It is recommended to empirically determine the solubility limit in your specific buffer system.
| Parameter | Value | Source |
| Molecular Formula | C35H47N7O5 | MedKoo Biosciences[2] |
| Molecular Weight | 645.81 | MedKoo Biosciences[2] |
| Recommended Stock Solvent | DMSO | Yang L, et al. (1998)[1] |
| Storage (Long-term) | -20°C | MedKoo Biosciences[2] |
| Storage (Short-term) | 0 - 4°C, dry and dark | MedKoo Biosciences[2] |
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds like this compound, which has several nitrogen-containing functional groups. It is advisable to test a range of physiologically relevant pH values (e.g., pH 6.5, 7.0, 7.4) to find the optimal pH for solubility in your specific buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is adapted from published research and provides a general method for preparing a working solution of this compound.[1]
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.646 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. The stock solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Warm your desired aqueous buffer (e.g., saline, cell culture medium) to room temperature or 37°C.
-
Vortex the buffer at a moderate speed.
-
Slowly add the required volume of the this compound DMSO stock solution dropwise to the vortexing buffer. Do not exceed a final DMSO concentration of 2%.
-
Continue to vortex for a few minutes after the addition is complete.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle sonication may be applied.
-
Use the freshly prepared working solution immediately for your experiment.
-
This compound Signaling Pathway
This compound is a selective agonist for the somatostatin receptor subtype 2 (sst2). Sst2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism is crucial for its inhibitory effects on hormone secretion.
Caption: this compound signaling pathway via the sst2 receptor.
References
Optimizing L-054522 concentration for maximal sst2 activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of L-054522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). Here you will find troubleshooting guides and frequently asked questions to ensure maximal sst2 activation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide small molecule that acts as a full agonist for the somatostatin receptor subtype 2 (sst2).[1] It binds to sst2 with very high affinity and selectivity.[1] The sst2 receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of various cellular processes, including the inhibition of hormone secretion.[1]
Q2: What is the binding affinity of this compound for the sst2 receptor?
This compound binds to the human sst2 receptor with a high affinity, exhibiting an apparent dissociation constant (Kd) of 0.01 nM.[1][2]
Q3: What is the potency (IC50) of this compound in functional assays?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental system and the measured endpoint. Reported values include:
-
cAMP Inhibition: 0.1 nM in L cells expressing sst2.[1]
-
Growth Hormone (GH) Release: 0.05 nM from rat primary anterior pituitary cells.[1][2]
-
Glucagon Release: 0.05 nM from isolated mouse pancreatic islets.[1][2]
-
Insulin Release: 12 nM from isolated mouse pancreatic islets.[1][2]
Q4: What is a recommended starting concentration for in vitro experiments?
Based on the reported IC50 values, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.001 nM to 100 nM. This range should allow you to observe the full concentration-dependent effect of this compound.
Q5: Is this compound selective for sst2 over other somatostatin receptor subtypes?
Yes, this compound is highly selective for sst2. It exhibits at least 3,000-fold selectivity for sst2 when compared to other somatostatin receptor subtypes.[1]
Q6: What is a recommended dosage for in vivo experiments in rats?
An intravenous infusion of this compound at a rate of 50 μg/kg per hour has been shown to cause a rapid and sustained reduction in growth hormone to basal levels in rats.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at optimizing this compound concentration for maximal sst2 activation.
| Problem | Possible Cause | Suggested Solution |
| No or low sst2 activation observed | 1. Incorrect this compound concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 nM to 1 µM) to determine the optimal concentration for your specific cell type and assay. |
| 2. Low sst2 receptor expression: The cell line or tissue being used may not express sufficient levels of the sst2 receptor. | Verify sst2 expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of sst2, such as CHO-K1 cells stably expressing sst2.[1] | |
| 3. Inactive this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| 4. Issues with the assay: The assay used to measure sst2 activation (e.g., cAMP assay) may not be working correctly. | Include appropriate positive and negative controls in your experiment. For cAMP assays, use a known adenylyl cyclase activator like forskolin to confirm that the assay can detect changes in cAMP levels.[1] | |
| High variability between replicates | 1. Inconsistent cell plating or treatment: Uneven cell numbers or inconsistent addition of this compound can lead to variability. | Ensure accurate and consistent cell seeding. Use calibrated pipettes for adding the compound and mix thoroughly but gently. |
| 2. Cell health issues: Cells that are unhealthy or have been passaged too many times may respond inconsistently. | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing optimally before starting the experiment. | |
| Unexpected or off-target effects | 1. High this compound concentration: Very high concentrations may lead to non-specific binding and off-target effects. | Use the lowest effective concentration of this compound that gives a maximal response, as determined by your dose-response curve. |
| 2. Presence of other somatostatin receptor subtypes: If your cells express other somatostatin receptors, you might observe mixed effects, although this compound is highly selective for sst2. | Use cell lines with characterized somatostatin receptor expression profiles. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) | 0.01 nM | Human sst2 | [1][2] |
| IC50 (cAMP Inhibition) | 0.1 nM | L cells expressing sst2 | [1] |
| IC50 (GH Release) | 0.05 nM | Rat primary pituitary cells | [1][2] |
| IC50 (Glucagon Release) | 0.05 nM | Isolated mouse pancreatic islets | [1][2] |
| IC50 (Insulin Release) | 12 nM | Isolated mouse pancreatic islets | [1][2] |
| Effective In Vivo Dose (Rat) | 50 µg/kg/hr (IV infusion) | Conscious intact male rats | [1] |
Experimental Protocols
1. In Vitro cAMP Inhibition Assay
This protocol is adapted from studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor.[1]
-
Cell Culture: Culture CHO-K1 cells stably expressing human sst2 in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound (e.g., 0.001 nM to 1 µM) to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 1 µM forskolin) and incubate for a further 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. In Vitro Growth Hormone (GH) Release Assay
This protocol is based on experiments using primary cultures of rat anterior pituitary cells.[1]
-
Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using an enzymatic digestion method.
-
Cell Plating: Plate the dispersed cells in 24-well plates and culture for 48-72 hours to allow for recovery and attachment.
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., DMEM).
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate GH release by adding a secretagogue (e.g., 10 nM Growth Hormone-Releasing Hormone, GHRH).
-
Incubate for 3 hours at 37°C.
-
Collect the culture medium.
-
-
GH Measurement: Measure the concentration of GH in the collected medium using a specific radioimmunoassay (RIA) or ELISA kit.
-
Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of stimulated GH release (IC50).
Visualizations
References
Potential off-target effects of the sst2 agonist L-054522
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sst2 agonist, L-054,522.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with L-054,522.
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in Growth Hormone (GH) Inhibition | 1. Cell line passage number and health. 2. Inconsistent L-054,522 concentration. 3. Assay sensitivity. | 1. Use a consistent and low passage number of rat pituitary cells. Ensure cell viability is high. 2. Prepare fresh dilutions of L-054,522 for each experiment. Verify stock concentration. 3. Optimize the GH release assay (e.g., RIA) for linearity and sensitivity. Include appropriate positive and negative controls. |
| Unexpected Effects on Insulin Release | 1. High concentration of L-054,522 used. 2. Off-target effects at supra-physiological doses. | 1. Perform a dose-response curve to determine the EC50 for insulin release inhibition. Note that L-054,522 is significantly less potent at inhibiting insulin release compared to glucagon release.[1][2] 2. If high concentrations are necessary, consider potential interactions with other receptors, although L-054,522 is highly selective for sst2.[1] |
| Inconsistent cAMP Inhibition Results | 1. Level of forskolin stimulation. 2. Cell density. 3. Agonist incubation time. | 1. Optimize the forskolin concentration to achieve a robust but not maximal stimulation of adenylyl cyclase. 2. Ensure consistent cell seeding density as this can affect receptor expression and signaling. 3. Optimize the incubation time with L-054,522 to capture the maximal inhibitory effect. |
| Low Potency Observed in Binding Assays | 1. Radioligand degradation. 2. Incorrect buffer composition. 3. Issues with membrane preparation. | 1. Ensure the quality and specific activity of the radioligand used. 2. Verify the pH and ionic strength of the binding buffer. 3. Use a standardized protocol for preparing cell membranes expressing the sst2 receptor. |
Frequently Asked Questions (FAQs)
Q1: How selective is L-054,522 for the sst2 receptor?
A1: L-054,522 is a highly potent and selective agonist for the human sst2 receptor. It exhibits at least a 3,000-fold selectivity for sst2 when compared to other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).[1]
Q2: What are the known off-target effects of L-054,522?
A2: Based on available literature, L-054,522 shows high selectivity for the sst2 receptor within the somatostatin receptor family.[1] At significantly higher concentrations, it can inhibit insulin release, though with much lower potency than its effect on glucagon or growth hormone.[1][2] Comprehensive screening data against a wider panel of unrelated receptors, ion channels, and enzymes is not extensively reported in the public domain.
Q3: What are the expected on-target physiological effects of L-054,522?
A3: As a potent sst2 agonist, L-054,522 is expected to mimic the actions of somatostatin at this receptor. Key on-target effects include the potent inhibition of growth hormone (GH) release from the pituitary gland and glucagon release from pancreatic islets.[1][2]
Q4: Are there any known side effects associated with sst2 agonists that I should be aware of in my animal studies?
A4: While specific in-vivo adverse event data for L-054,522 is limited in publicly available research, other selective sst2 agonists have been associated with certain side effects in clinical and preclinical studies. These can include gastrointestinal issues (such as diarrhea, abdominal pain, and nausea), alterations in glucose metabolism (hyperglycemia or hypoglycemia), and potential for gallstone formation with long-term use.[3][4]
Q5: What is the mechanism of action of L-054,522?
A5: L-054,522 is a full agonist at the sst2 receptor.[1] The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately results in the inhibition of hormone secretion.
Quantitative Data Summary
Table 1: Binding Affinity and Potency of L-054,522
| Parameter | Receptor | Value | Cell Line | Reference |
| Dissociation Constant (Kd) | Human sst2 | 0.01 nM | CHO-K1 | [1][2] |
| IC50 (cAMP Inhibition) | Human sst2 | 0.1 nM | L cells | [1] |
| IC50 (GH Release Inhibition) | Rat sst2 | 0.05 nM | Rat primary pituitary cells | [1][2] |
| IC50 (Glucagon Release Inhibition) | Mouse sst2 | 0.05 nM | Isolated mouse pancreatic islets | [1][2] |
| IC50 (Insulin Release Inhibition) | Mouse sst2 | 12 nM | Isolated mouse pancreatic islets | [1][2] |
Table 2: Selectivity Profile of L-054,522
| Receptor Subtype | Selectivity vs. sst2 | Reference |
| sst1 | >3,000-fold | [1] |
| sst3 | >3,000-fold | [1] |
| sst4 | >3,000-fold | [1] |
| sst5 | >3,000-fold | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for sst2
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human sst2 receptor in ice-cold 50 mM Tris-HCl buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: Incubate the cell membranes with a saturating concentration of a suitable radioligand (e.g., [125I]Tyr11-SRIF-14) and varying concentrations of L-054,522 in a final volume of 200 µL of binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture: Plate L cells stably expressing the human sst2 receptor in 24-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of L-054,522 and incubate for 10 minutes at 37°C.
-
Stimulation: Add a submaximal concentration of forskolin (e.g., 1 µM) to all wells (except the basal control) and incubate for an additional 15 minutes at 37°C.
-
Lysis and Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve for L-054,522-mediated inhibition of forskolin-stimulated cAMP accumulation and determine the IC50 value.
Visualizations
Caption: sst2 receptor signaling pathway activated by L-054,522.
Caption: Experimental workflow for characterizing L-054,522.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paltusotine - Wikipedia [en.wikipedia.org]
- 4. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-054522 Stability and Degradation in Cell Culture Media
Introduction
L-054522 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2), playing a crucial role in research related to hormone secretion and cell signaling.[1][2] Ensuring the stability and integrity of this compound in your cell culture experiments is paramount for obtaining reproducible and reliable results. This technical support guide provides answers to frequently asked questions and troubleshooting advice regarding the stability and potential degradation of this compound in commonly used cell culture media. While specific stability data for this compound in cell culture media is not extensively published, this guide offers general principles and recommended protocols for researchers to assess its stability in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
There is currently no publicly available data specifically detailing the stability and half-life of this compound in cell culture media. Generally, the stability of a small molecule in media can be influenced by several factors including its chemical structure, the composition of the media (e.g., presence of serum, amino acids, vitamins), pH, temperature, and exposure to light.[3][4] Given that this compound is a peptidomimetic, it may be susceptible to hydrolysis or enzymatic degradation, although it is designed to be more stable than natural peptides.
Q2: What are the potential degradation pathways for this compound in an aqueous environment like cell culture media?
While specific degradation pathways for this compound have not been documented, peptidomimetics can undergo degradation through several chemical pathways. Common degradation routes for peptides and similar molecules in aqueous solutions include hydrolysis of amide bonds and oxidation.[5][6] The rate of these reactions can be influenced by the pH and temperature of the culture medium.
Q3: How can I determine the stability of this compound in my specific cell culture system?
To determine the stability of this compound in your experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound in your cell culture medium of choice (with and without cells) over a time course and quantifying the remaining amount of the intact compound at different time points. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Q4: What analytical methods are suitable for quantifying this compound in cell culture media?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) are powerful and commonly used methods for the quantification of small molecules like this compound in biological matrices.[7][8] These techniques allow for the separation of the parent compound from potential degradants and media components, ensuring accurate quantification.
Q5: What are some signs that this compound might be degrading in my experiments?
Inconsistent or lower-than-expected biological activity, a decrease in the expected cellular response over time, or the appearance of unknown peaks in your analytical chromatograms could all be indicators of this compound degradation. If you observe such issues, a systematic stability assessment is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound after reconstitution or in working solutions. | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to minimize freeze-thaw cycles. Perform a stability test in your specific cell culture medium. |
| Loss of compound activity over the course of a long-term experiment | Instability of this compound in the cell culture medium at 37°C. | Consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment. Determine the half-life of this compound in your media to establish an appropriate replenishment schedule. |
| Unexpected phenotypic changes in cells | Accumulation of a bioactive degradant of this compound. | Use an analytical method like LC-MS to identify and characterize potential degradation products. Test the biological activity of any identified degradants if possible. |
| Difficulty in detecting this compound in media samples | Adsorption of the compound to plasticware. | Use low-protein-binding tubes and plates for preparing and storing this compound solutions. Include a "time zero" sample that has not been incubated to assess for immediate loss due to adsorption. |
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM (µM) ± SD | % Remaining in DMEM | Concentration in RPMI-1640 (µM) ± SD | % Remaining in RPMI-1640 |
| 0 | 10.1 ± 0.2 | 100% | 9.9 ± 0.3 | 100% |
| 2 | 9.8 ± 0.4 | 97.0% | 9.5 ± 0.2 | 96.0% |
| 6 | 9.2 ± 0.3 | 91.1% | 8.9 ± 0.5 | 89.9% |
| 12 | 8.5 ± 0.5 | 84.2% | 8.1 ± 0.4 | 81.8% |
| 24 | 7.1 ± 0.4 | 70.3% | 6.8 ± 0.6 | 68.7% |
| 48 | 5.0 ± 0.6 | 49.5% | 4.5 ± 0.3 | 45.5% |
Table 2: Calculated Half-life of this compound in Different Media
| Medium | Half-life (t½) in hours |
| DMEM | 48.5 |
| RPMI-1640 | 44.2 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase and sample extraction (e.g., acetonitrile, methanol, water with formic acid)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking the Media: Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the solvent is low (typically <0.1%) to avoid toxicity.
-
Time Course Incubation: Aliquot the this compound-spiked medium into sterile, low-protein-binding tubes. Prepare triplicate samples for each time point.
-
Time Zero (T=0) Sample: Immediately after spiking, take three aliquots and process them for analysis as the T=0 samples. This represents 100% of the initial concentration.
-
Incubation: Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 2, 6, 12, 24, 48 hours), remove three tubes from the incubator.
-
Sample Preparation for Analysis:
-
If the medium contains serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Calculate the half-life (t½) of the compound in the medium.
-
Visualizations
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing desensitization of sst2 receptors with L-054522 treatment
Welcome to the technical support center for researchers working with somatostatin receptor 2 (sst2). This resource provides troubleshooting guidance and answers to frequently asked questions related to sst2 receptor desensitization, with a focus on the use of the selective non-peptide agonist L-054,522.
Frequently Asked Questions (FAQs)
Q1: What is sst2 receptor desensitization?
A1: Sst2 receptor desensitization is a process that occurs upon prolonged or repeated exposure to an agonist, such as somatostatin or its analogs. This process leads to a diminished cellular response to the agonist. The primary mechanisms of desensitization for G protein-coupled receptors (GPCRs) like sst2 include:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase C (PKC).[1][2]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[3][4] This "uncouples" the receptor from its G protein, thereby attenuating downstream signaling.[2]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted to clathrin-coated pits for endocytosis, removing the receptor from the cell surface and further reducing the cell's ability to respond to the agonist.[5][6]
Q2: Does L-054,522 treatment prevent sst2 receptor desensitization?
A2: Currently, there is no direct evidence in the scientific literature to suggest that L-054,522 prevents sst2 receptor desensitization. L-054,522 is characterized as a potent and selective full agonist of the sst2 receptor.[7][8] Typically, full agonists are expected to induce, not prevent, receptor desensitization and internalization.
However, it is known that different agonists can induce distinct receptor conformations, leading to variations in the patterns of phosphorylation, β-arrestin recruitment, and subsequent receptor trafficking (a concept known as biased agonism).[2] For instance, studies on the structurally similar non-peptide agonist L-054,264 have shown that while it does induce sst2 receptor internalization, the receptor fully recycles back to the cell surface after the agonist is removed. This is in contrast to other agonists like octreotide, after which the receptor does not recycle.[9]
Therefore, while L-054,522 is expected to initiate the desensitization process, its specific profile regarding the rate and extent of desensitization and the subsequent recycling of the receptor may differ from other sst2 agonists. This is an area that requires further experimental investigation.
Q3: How can I measure sst2 receptor desensitization in my experiments?
A3: You can measure sst2 receptor desensitization through a variety of in vitro assays that quantify different stages of the process:
-
cAMP Accumulation Assays: To assess the functional consequence of desensitization (uncoupling from G proteins), you can measure the inhibition of forskolin-stimulated cAMP production. A decrease in the potency or efficacy of an agonist to inhibit cAMP after pre-treatment with the same agonist indicates desensitization.[10]
-
Receptor Internalization Assays: These assays visually or quantitatively measure the translocation of sst2 receptors from the plasma membrane to intracellular compartments upon agonist stimulation.[11][12][13]
-
β-Arrestin Recruitment Assays: These assays measure the interaction between the sst2 receptor and β-arrestin, a key step in desensitization and internalization.[3][14][15]
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of cAMP in response to L-054,522.
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional sst2 receptors. | Confirm sst2 receptor expression at the mRNA and protein level (e.g., via RT-qPCR and Western blot or flow cytometry). Use a validated positive control cell line. |
| Inactive L-054,522. | Purchase L-054,522 from a reputable supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. Test a fresh aliquot. |
| Suboptimal assay conditions. | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Ensure the incubation times for pre-treatment and stimulation are appropriate to observe desensitization. |
| Cell passage number is too high. | High-passage number cells can exhibit altered signaling responses. Use cells within a validated passage number range. |
Issue 2: High background in β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Overexpression of the receptor or β-arrestin. | High levels of protein expression can lead to non-specific interactions. Titrate the amount of plasmid DNA used for transfection to achieve optimal expression levels. |
| Constitutive receptor activity. | Some GPCRs can be active even without an agonist, leading to basal β-arrestin recruitment. This can be more pronounced with high receptor expression. Reduce receptor expression levels. |
| Assay reagents are not optimized. | Optimize the concentrations of all assay components, including the substrate for the reporter enzyme. |
Issue 3: No receptor internalization observed with L-054,522 treatment.
| Possible Cause | Troubleshooting Step |
| Antibody for detection is not suitable for live-cell staining. | If using an antibody-based detection method, ensure the antibody recognizes an extracellular epitope of the sst2 receptor. |
| Fixation/permeabilization technique is suboptimal. | If imaging fixed cells, optimize the fixation and permeabilization protocol to preserve cellular structures and antigenicity. |
| Insufficient incubation time or agonist concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing internalization with L-054,522 in your specific cell system. |
| Cell type-specific differences in trafficking machinery. | The cellular machinery for endocytosis can vary between cell types. Consider using a cell line known to exhibit robust GPCR internalization, such as HEK293 or CHO-K1 cells. |
Quantitative Data
Table 1: Potency of Various Agonists at the Human sst2 Receptor
| Compound | Binding Affinity (Kd, nM) | Functional Potency (IC50, nM) for cAMP Inhibition | Reference |
| Somatostatin-14 | - | 0.15 | [7] |
| L-054,522 | 0.01 | 0.1 | [7] |
| Octreotide | - | - | - |
| Somatostatin-28 | - | - | - |
Data for Octreotide and Somatostatin-28 are not available in the cited source for direct comparison under the same assay conditions.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Sst2 Desensitization
Objective: To quantify homologous desensitization of the sst2 receptor by measuring the attenuation of L-054,522-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human sst2 receptor into 96-well plates and culture overnight.
-
Desensitization (Pre-treatment):
-
Wash the cells with serum-free medium.
-
Treat the cells with a desensitizing concentration of L-054,522 (e.g., 10x EC50) or vehicle for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Wash: Aspirate the pre-treatment medium and wash the cells gently with serum-free medium to remove the agonist.
-
Stimulation:
-
Add a solution containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 10 minutes at 37°C.
-
Add varying concentrations of L-054,522 along with a fixed concentration of forskolin (e.g., 10 µM) to the appropriate wells.
-
-
Lysis and Detection:
-
After a 15-30 minute incubation at 37°C, lyse the cells.
-
Quantify the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate dose-response curves for L-054,522 in both the vehicle-pre-treated and agonist-pre-treated cells.
-
Compare the EC50 values and the maximum inhibition between the two conditions. A rightward shift in the EC50 and/or a decrease in the maximal response in the pre-treated cells indicates desensitization.
-
Protocol 2: Sst2 Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize the agonist-induced internalization of the sst2 receptor.
Methodology:
-
Cell Culture: Seed cells expressing an epitope-tagged (e.g., HA or FLAG) sst2 receptor onto glass coverslips in a 24-well plate.
-
Agonist Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with L-054,522 (e.g., 100 nM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Fixation:
-
Place the plate on ice to stop the internalization process.
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Immunostaining (for surface receptors):
-
Wash the cells with PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the epitope tag (without permeabilization) for 1 hour at room temperature to label only the surface receptors.
-
-
Permeabilization and Staining (for total/internalized receptors):
-
For visualizing internalized receptors, after fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Then proceed with blocking and primary antibody incubation.
-
-
Secondary Antibody and Imaging:
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Wash again and mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis: Observe the change in receptor localization from a predominantly plasma membrane pattern in untreated cells to a punctate, intracellular pattern in L-054,522-treated cells.
Visualizations
Caption: Sst2 receptor signaling and desensitization pathway.
Caption: Experimental workflow for assessing sst2 desensitization.
References
- 1. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPCR β-Arrestin Product Solutions [discoverx.com]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Agonist-biased Trafficking of Somatostatin Receptor 2A in Enteric Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. innoprot.com [innoprot.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
Common artifacts in cAMP assays when using L-054522
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-054522 in cyclic AMP (cAMP) assays. These resources are designed to help you identify and resolve common artifacts and unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound in a cAMP assay?
This compound is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2), which is a Gαi-coupled receptor.[1] When this compound binds to sst2, it activates the inhibitory G-protein (Gαi), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP. In a typical assay, you will first stimulate cells with an agent like forskolin to increase basal cAMP levels, and then add this compound to observe a dose-dependent reduction in cAMP.[1]
Q2: At what concentration should I use this compound in my assay?
This compound is a highly potent agonist. Its IC50 (the concentration at which it produces 50% of its maximal inhibition) for inhibiting forskolin-stimulated cAMP production in cells expressing sst2 is approximately 0.1 nM.[1] For initial experiments, a dose-response curve ranging from 1 pM to 1 µM is recommended to capture the full inhibitory range and determine the IC50 in your specific cell system.
Q3: Can this compound affect cAMP levels without forskolin stimulation?
In cells expressing sst2, this compound has been shown to have no effect on basal cAMP levels in the absence of a stimulant like forskolin.[1] Its mechanism is to inhibit the production of cAMP by adenylyl cyclase. If you observe a decrease in basal cAMP levels upon adding this compound, this could indicate an artifact or a unique characteristic of your experimental system.
Q4: Is this compound selective for the sst2 receptor?
This compound exhibits high selectivity for the human sst2 receptor, with a binding affinity (Kd) of 0.01 nM. It has at least a 3,000-fold lower affinity for other somatostatin receptor subtypes.[1] However, at very high concentrations (typically in the micromolar range), the possibility of off-target effects on other receptors or signaling proteins cannot be entirely ruled out.
Troubleshooting Guide
Issue 1: No Inhibition of cAMP by this compound
If this compound fails to inhibit forskolin-stimulated cAMP levels, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell line does not express functional sst2 receptors. | 1. Confirm sst2 expression in your cell line using RT-PCR, western blot, or a radioligand binding assay. 2. Use a positive control cell line known to express functional sst2. 3. If using a transient transfection system, verify transfection efficiency. |
| Incorrect concentration of forskolin. | 1. The forskolin concentration may be too high, making it difficult to observe inhibition. 2. Perform a forskolin dose-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Use this concentration for your inhibition assays. |
| This compound degradation. | 1. Ensure this compound has been stored correctly (refer to the manufacturer's instructions). 2. Prepare fresh dilutions of this compound for each experiment. |
| Assay conditions are not optimized. | 1. Optimize cell density. Too many cells can lead to high basal cAMP and mask inhibition. 2. Ensure the assay buffer and incubation times are appropriate for your cell type and assay kit. |
Issue 2: Weaker than Expected Inhibition by this compound
If the observed IC50 is significantly higher than the reported ~0.1 nM, or the maximal inhibition is low, investigate these possibilities.
| Potential Cause | Troubleshooting Steps |
| Suboptimal forskolin concentration. | As in Issue 1, an excessively high forskolin concentration can shift the IC50 of an inhibitor to the right. Determine the EC80 of forskolin. |
| Low sst2 receptor expression. | Lower receptor numbers will require higher concentrations of the agonist to achieve a response. Confirm receptor expression levels. |
| Presence of phosphodiesterase (PDE) activity. | PDEs degrade cAMP. High PDE activity can reduce the dynamic range of the assay. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. |
| Compound interference with assay signal. | The chemical properties of this compound may interfere with the detection method (e.g., fluorescence quenching). See Issue 3 for troubleshooting steps. |
Issue 3: Suspected Assay Interference by this compound
At high concentrations, small molecules can sometimes interfere with assay technologies. This is a potential source of artifacts.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence (Fluorescence-based assays). | 1. Run a control plate with this compound in assay buffer without cells or detection reagents. 2. Measure the fluorescence at the same wavelengths used in your assay. 3. If a signal is detected, it may be possible to subtract this background, or an alternative, non-fluorescent assay format may be needed. |
| Fluorescence Quenching (Fluorescence-based assays). | 1. In a cell-free system, mix your fluorescent cAMP tracer with a high concentration of this compound. 2. A decrease in signal compared to the tracer alone suggests quenching. 3. Consider using a different fluorophore or a luminescence-based assay. |
| Colorimetric Interference (Absorbance-based assays). | If this compound has a color in your assay buffer, it can interfere with absorbance readings. Measure the absorbance of this compound alone at the detection wavelength. |
| Non-specific activity due to aggregation. | At high concentrations, some small molecules form aggregates that can non-specifically inhibit proteins. Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory effect of this compound is significantly reduced, aggregation may be the cause. |
Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell System | Reference |
| sst2 Binding Affinity (Kd) | 0.01 nM | Human sst2 | [1] |
| IC50 (cAMP Inhibition) | 0.1 nM | L cells expressing sst2 | [1] |
| IC50 (Growth Hormone Release) | 0.05 nM | Rat primary pituitary cells | [1] |
| IC50 (Glucagon Release) | 0.05 nM | Isolated mouse pancreatic islets | [1] |
| IC50 (Insulin Release) | 12 nM | Isolated mouse pancreatic islets | [1] |
Experimental Protocols
Protocol: Measuring this compound-mediated Inhibition of Forskolin-Stimulated cAMP
This protocol is a general guideline for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format. It should be adapted based on the specific cell line and assay kit being used.
1. Cell Preparation:
-
Culture cells expressing sst2 (e.g., CHO-K1 or HEK293 cells stably expressing human sst2) to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer.
-
Perform a cell titration to determine the optimal cell number per well that gives a robust signal within the linear range of the cAMP standard curve.
2. Assay Procedure:
-
Add cells to a 384-well low-volume white plate.
-
Prepare a serial dilution of this compound in stimulation buffer containing a constant concentration of forskolin (at its EC80) and a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add the this compound/forskolin/IBMX mixture to the cells.
-
Incubate at room temperature for the time recommended by your assay kit manufacturer (typically 30-60 minutes).
3. cAMP Detection:
-
Following incubation, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
4. Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Generate a cAMP standard curve using the known concentrations of the cAMP standard.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
Visualizations
Caption: Signaling pathway of this compound via the sst2 receptor.
Caption: Logical workflow for troubleshooting cAMP assay artifacts.
References
How to address variability in in vivo experiments with L-054522
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo experiments utilizing the potent and selective somatostatin receptor subtype 2 (sst2) agonist, L-054522.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide small molecule that acts as a potent and highly selective agonist for the somatostatin receptor subtype 2 (sst2).[1][2] Its primary mechanism of action involves binding to sst2, which is a G protein-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately results in the inhibition of hormone secretion, such as growth hormone (GH) from the pituitary gland and glucagon from the pancreas.[1][2]
Q2: What are the key binding and functional activity values for this compound?
A2: this compound exhibits high affinity and potency for the sst2 receptor. The following table summarizes its key in vitro parameters.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 0.01 nM | Human sst2 | [1][2] |
| Functional Potency (IC50) | 0.05 nM | Inhibition of Growth Hormone release (rat pituitary cells) | [1][2] |
| Functional Potency (IC50) | 0.05 nM | Inhibition of Glucagon release (mouse pancreatic islets) | [1] |
| Functional Potency (IC50) | 12 nM | Inhibition of Insulin release (mouse pancreatic islets) | [1] |
| Selectivity | >3,000-fold | for sst2 vs. sst3 | [2] |
Q3: How should I prepare this compound for in vivo administration?
A3: Based on published in vivo studies, a recommended method for preparing this compound for intravenous administration is as follows:
-
Dissolution: Dissolve the this compound powder in dimethyl sulfoxide (DMSO).
-
Dilution: Dilute the DMSO stock solution with saline to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the administered solution is low, for example, 2%, to avoid vehicle-induced toxicity.[2]
Always prepare fresh solutions for each experiment to minimize the risk of degradation.
Q4: What are the most common sources of variability in in vivo experiments with this compound?
A4: Variability in in vivo experiments with this compound can arise from several factors, which can be broadly categorized as compound-related, procedural, and animal-specific.
-
Compound-Related: Inconsistent solution preparation, precipitation of the compound, or degradation over time.
-
Procedural: Inaccurate dosing due to improper administration techniques (e.g., leakage during subcutaneous injection, incorrect placement in oral gavage).
-
Animal-Specific: Biological differences between animals, including genetic background, age, sex, and health status. The microbiome can also influence drug metabolism and response.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Experimental Readouts
High variability between animals or experimental groups can mask the true effect of this compound.
| Potential Cause | Recommended Action |
| Inconsistent Dosing | - Ensure the this compound solution is homogenous and free of precipitate before each administration.- Standardize the administration technique. For subcutaneous injections, ensure proper tenting of the skin and consistent needle placement to prevent leakage.[3][4] For oral gavage, use appropriate needle size and ensure correct placement to avoid accidental administration into the lungs.[5]- Normalize the dose to the body weight of each animal. |
| Compound Instability | - Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.- Protect solutions from light and store at the recommended temperature. |
| Animal-Related Factors | - Use animals of the same sex, age, and genetic background within an experiment.- Acclimatize animals to the housing and experimental conditions before starting the study.- Randomize animals into treatment groups. |
| Vehicle Effects | - Include a vehicle-only control group to account for any effects of the DMSO/saline solution. |
graph TroubleshootingVariability { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Start [label="High Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDosing [label="Review Dosing Procedure"]; CheckSolution [label="Examine Solution Preparation"]; CheckAnimals [label="Assess Animal Homogeneity"]; CheckVehicle [label="Evaluate Vehicle Control Data"]; RefineProtocol [label="Refine Experimental Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckDosing; Start -> CheckSolution; Start -> CheckAnimals; Start -> CheckVehicle; CheckDosing -> RefineProtocol; CheckSolution -> RefineProtocol; CheckAnimals -> RefineProtocol; CheckVehicle -> RefineProtocol; }
Caption: Troubleshooting workflow for high experimental variability.
Issue 2: Lack of Expected Efficacy
If this compound does not produce the expected biological effect (e.g., reduction in growth hormone levels), consider the following.
| Potential Cause | Recommended Action |
| Sub-optimal Dose | - Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Poor Bioavailability | - The route of administration significantly impacts bioavailability. For novel applications, consider that oral bioavailability may be lower and more variable than parenteral routes.[5] Intravenous or subcutaneous administration generally provides more consistent exposure. |
| Compound Degradation | - Verify the purity and integrity of your this compound stock. If possible, perform analytical chemistry (e.g., HPLC) to confirm its identity and purity.- Prepare fresh solutions for each experiment. |
| Receptor Desensitization | - Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization. Consider the timing of your dosing and measurements. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
L-054522 and potential for receptor cross-reactivity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-054522. The following information addresses the potential for receptor cross-reactivity, particularly at high concentrations, and provides guidance on interpreting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a selective sst2 agonist, but at high concentrations, we observe unexpected effects in our cellular assays. Is this a known issue?
A1: Yes, while this compound is a highly potent and selective agonist for the somatostatin receptor subtype 2 (sst2), off-target effects can occur at high concentrations.[1] Published data indicates that while this compound potently inhibits growth hormone and glucagon release at sub-nanomolar concentrations, significantly higher concentrations are required to inhibit insulin release.[1][2] This suggests potential cross-reactivity with other receptors at micromolar or high nanomolar concentrations.
Q2: What is the documented selectivity profile of this compound?
A2: this compound demonstrates over 3,000-fold selectivity for sst2 compared to the sst3 receptor and even greater selectivity against other somatostatin receptor subtypes (sst1, sst4, and sst5).[1] Its apparent dissociation constant (Kd) for human sst2 is 0.01 nM.[1][2]
Q3: Our experiments show inhibition of insulin release at concentrations of this compound above 10 nM. Which receptor might be mediating this effect?
A3: The specific off-target receptor responsible for the inhibition of insulin release at higher concentrations of this compound is not definitively identified in the primary literature. However, the IC50 for insulin release inhibition is 12 nM, compared to 0.05 nM for glucagon and growth hormone release inhibition.[1][2] This suggests an interaction with a receptor other than sst2, which is less sensitive to this compound. Researchers encountering this should consider investigating other receptors known to be involved in the regulation of insulin secretion.
Q4: How can we confirm if the unexpected effects we are observing are due to off-target binding of this compound?
A4: To investigate potential off-target effects, we recommend performing a concentration-response curve in your assay to determine the EC50 or IC50 of the observed effect. If this value is significantly higher than the reported IC50 for sst2 (around 0.1 nM in functional assays), it is likely an off-target effect.[1] Additionally, you can perform competitive binding assays using a panel of receptors known to be expressed in your experimental system to identify potential off-target binding partners.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Cell Type | Value | Reference |
| Apparent Dissociation Constant (Kd) | Human sst2 | 0.01 nM | [1][2] |
| IC50 (forskolin-stimulated cAMP) | CHO-K1 cells expressing sst2 | 0.1 nM | [1] |
| IC50 (Growth Hormone Release) | Rat primary pituitary cells | 0.05 nM | [1][2] |
| IC50 (Glucagon Release) | Isolated mouse pancreatic islets | 0.05 nM | [1][2] |
| IC50 (Insulin Release) | Isolated mouse pancreatic islets | 12 nM | [1][2] |
Experimental Protocols
1. Radioligand Binding Assay for sst2
-
Objective: To determine the binding affinity of this compound for the sst2 receptor.
-
Materials:
-
Membranes from CHO-K1 cells stably expressing human sst2.
-
Radioligand (e.g., ¹²⁵I-labeled somatostatin analog).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value, which can be converted to a Ki value.
-
2. Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
-
Objective: To assess the functional agonist activity of this compound at the sst2 receptor.
-
Materials:
-
CHO-K1 cells stably expressing human sst2.
-
Forskolin.
-
This compound at various concentrations.
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Generate a concentration-response curve to determine the IC50 value for the inhibition of cAMP accumulation.[1]
-
Visualizations
Caption: this compound signaling pathways at different concentrations.
Caption: Workflow for troubleshooting unexpected this compound results.
References
Best practices for long-term storage of L-054522
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of L-054522, a potent and selective non-peptide somatostatin receptor subtype 2 (sst2) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be kept in a dry, dark environment at -20°C. For short-term storage, such as during routine lab use, it can be stored at 0-4°C for days to weeks.[1]
Q2: How should I reconstitute lyophilized this compound?
It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q3: What is the recommended storage for this compound in solution?
Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C. For daily experimental use, a working solution can be diluted from the stock and kept at 4°C for a short period, though it is advisable to prepare it fresh.
Q4: My this compound solution has been stored at 4°C for a week and seems to have lost activity. Why?
The stability of this compound in aqueous solutions at 4°C for extended periods may be limited. For optimal performance, it is recommended to prepare fresh working solutions from frozen stock aliquots for each experiment. If loss of activity is observed, it is likely due to degradation in the aqueous buffer.
Q5: Can I dissolve this compound directly in aqueous buffer?
Directly dissolving this compound in aqueous buffers may be difficult due to its likely hydrophobic nature as a non-peptide small molecule. It is best practice to first create a stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response in a cell-based assay | 1. Degraded this compound: Improper storage of lyophilized powder or reconstituted solution. 2. Incorrect concentration: Error in calculating dilutions. 3. Cell health: Cells may be unhealthy, have a low passage number, or be overgrown. 4. Low receptor expression: The cell line may not express sst2 at a sufficient level. | 1. Use a fresh aliquot of this compound. Ensure proper storage conditions have been maintained. 2. Recalculate all dilutions and reprepare the working solution. 3. Check cell viability and morphology. Use cells at an optimal confluency and within a consistent passage number range. 4. Confirm sst2 expression in your cell line using a validated positive control or by a method such as qPCR or western blot. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell density across wells. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity. |
| Precipitation of this compound in aqueous buffer | 1. Low solubility: The final concentration of this compound in the aqueous buffer is too high. 2. Low solvent tolerance: The percentage of the organic solvent (e.g., DMSO) in the final assay medium is too high, affecting cell health, or too low to maintain solubility. | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of the organic solvent is compatible with your cell line (typically ≤0.5% for DMSO) and sufficient to keep the compound in solution. |
Storage and Stability Data
| Form | Condition | Temperature | Duration |
| Lyophilized Powder | Dry, Dark | -20°C | Months to years[1] |
| Dry, Dark | 0-4°C | Days to weeks[1] | |
| Reconstituted Stock (in DMSO) | Aliquoted, Dark | -20°C to -80°C | Months |
| Working Solution (in aqueous buffer) | Diluted, Dark | 4°C | Hours (prepare fresh for best results) |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound (645.81 g/mol ), calculate the volume of DMSO needed to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol is designed for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) based cAMP detection kit.
-
Cell Seeding:
-
Culture cells expressing sst2 (e.g., HEK293 or CHO cells) to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at a predetermined optimal density.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cell-tolerated level (e.g., 0.5%).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Stimulation:
-
Add a concentration of forskolin that elicits a submaximal stimulation of adenylyl cyclase (to be determined empirically, often in the low micromolar range) to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Add the cAMP detection reagents (e.g., HTRF antibody and conjugate) according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each concentration of this compound and determine the IC50 value.
-
Protocol 3: In Vitro Growth Hormone (GH) Release Assay
This protocol uses primary rat pituitary cells.
-
Cell Preparation:
-
Isolate anterior pituitary cells from rats and culture them in appropriate media.
-
Seed the cells into multi-well plates and allow them to attach and recover for 48-72 hours.
-
-
Pre-incubation:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Stimulation:
-
Add a stimulator of GH release, such as Growth Hormone-Releasing Hormone (GHRH), to the wells.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
-
GH Quantification:
-
Quantify the concentration of GH in the supernatants using a validated ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the GH release to the total protein content or cell number in each well.
-
Calculate the percent inhibition of GHRH-stimulated GH release for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: sst2 signaling pathway activated by this compound.
Caption: Workflow for an in vitro cAMP inhibition assay.
References
Interpreting unexpected results in L-054522 treated cells
Welcome to the technical support center for L-054522. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, particularly unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (SST2). SST2 is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, primarily couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for its primary physiological effects, which include the inhibition of growth hormone (GH) release from the pituitary gland and glucagon release from the pancreas.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism of action, the expected cellular effects of this compound in SST2-expressing cells include:
-
Biochemical Level: A significant decrease in intracellular cAMP levels, especially after stimulation with adenylyl cyclase activators like forskolin.
-
Physiological Level: Inhibition of hormone secretion, such as growth hormone and glucagon.
-
Cell Fate: In many cancer cell lines, activation of SST2 is associated with anti-proliferative effects, which can be cytostatic (cell cycle arrest) or cytotoxic (apoptosis).
Q3: In which cell lines can I expect to see a response to this compound?
A3: A response to this compound is contingent on the expression of SST2 on the cell surface. SST2 is expressed in a variety of cell types, including neuroendocrine cells, some immune cells, and numerous cancer cell lines. It is crucial to verify SST2 expression in your cell line of interest using techniques such as qPCR, Western blot, or flow cytometry before initiating experiments.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be highly selective for SST2, with at least a 3,000-fold selectivity over other somatostatin receptor subtypes. However, like any small molecule, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is always advisable to use the lowest effective concentration and include appropriate controls to monitor for potential off-target activities.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Reduced or No Inhibition of cAMP Production
Description: You observe a minimal or no decrease in cAMP levels in your SST2-expressing cells treated with this compound, even after stimulating with forskolin.
| Potential Cause | Suggested Solution |
| Low or Absent SST2 Expression | Confirm SST2 expression in your cell line at the protein level. Passage number and culture conditions can sometimes alter receptor expression. |
| GPCR Desensitization | Prolonged or high-concentration agonist exposure can lead to receptor desensitization and internalization. Perform a time-course experiment to determine the optimal treatment duration. |
| Suboptimal Assay Conditions | Ensure your cAMP assay is optimized. This includes appropriate cell density, forskolin concentration, and incubation times. Refer to the detailed cAMP Assay Protocol below. |
| This compound Degradation | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Issue 2: Lack of Anti-proliferative Effect or Unexpected Pro-proliferative Effect
Description: Treatment with this compound does not inhibit, or even appears to increase, the proliferation of your SST2-positive cancer cell line.
| Potential Cause | Suggested Solution |
| Cell Line-Specific Signaling | In some contexts, SST2 signaling can be pro-survival rather than anti-proliferative. This can be due to the specific complement of signaling proteins in the cell. |
| Paradoxical Agonist Effect | At very high concentrations, some GPCR agonists can exhibit paradoxical effects. Perform a detailed dose-response curve to identify the optimal inhibitory concentration range. |
| Assay Interference | The chosen viability assay (e.g., MTT) may be affected by the compound. Run a cell-free control to check for direct chemical interference with the assay reagents. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content with CellTiter-Glo® or protein content with SRB assay). |
| Insufficient Incubation Time | The anti-proliferative effects of this compound may require a longer treatment duration to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
Issue 3: Inconsistent or Ambiguous Apoptosis Results
Description: You are observing high background or variable results in your apoptosis assays (e.g., Annexin V/PI staining) with this compound treatment.
| Potential Cause | Suggested Solution |
| Suboptimal Staining Protocol | Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Optimize antibody/dye concentrations and incubation times. |
| Cell Handling | Excessive centrifugation speeds or harsh trypsinization can damage cell membranes, leading to false-positive PI staining. Handle cells gently. |
| Late-Stage Apoptosis/Necrosis | If the treatment is highly cytotoxic, a large proportion of cells may be in late-stage apoptosis or necrosis, where both Annexin V and PI will be positive. Perform a time-course experiment to capture early apoptotic events. |
| Confounding Cytostatic Effects | This compound might be inducing cell cycle arrest rather than apoptosis. It is recommended to perform a cell cycle analysis in parallel. |
Data Presentation
Table 1: Expected vs. Unexpected Outcomes in this compound Treated Cells
| Assay | Parameter Measured | Expected Outcome | Potential Unexpected Outcome |
| cAMP Assay | Intracellular cAMP | Dose-dependent decrease in forskolin-stimulated cAMP | No change or increase in cAMP |
| Cell Viability | Metabolic activity, ATP, etc. | Dose-dependent decrease in viability | No change or increase in viability |
| Apoptosis Assay | Phosphatidylserine exposure, Caspase activation | Increase in apoptotic cell population | No increase in apoptosis, high necrosis |
| Cell Cycle Analysis | DNA content | G1 or G2/M phase arrest | No change in cell cycle distribution |
Experimental Protocols
HTRF cAMP Assay
This protocol is adapted for a 384-well plate format.
-
Cell Preparation:
-
Culture SST2-expressing cells to ~80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired density.
-
-
Assay Procedure:
-
Dispense 5 µL of cell suspension into each well.
-
Add 5 µL of this compound at various concentrations (and controls).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of forskolin solution (at a pre-determined EC80 concentration).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of d2-labeled cAMP, followed by 5 µL of anti-cAMP cryptate antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour.
-
Propidium Iodide Cell Cycle Analysis
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Fix for at least 30 minutes on ice.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Canonical SST2 signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical workflow for troubleshooting unexpected results.
Validation & Comparative
A Head-to-Head Comparison: L-054,522 Versus Octreotide for Somatostatin Receptor 2 (sst2) Activation
For Immediate Release
[City, State] – [Date] – In the landscape of somatostatin receptor 2 (sst2) agonists, two molecules, the non-peptide L-054,522 and the synthetic octapeptide octreotide, are notable for their high affinity and potent activation of this key therapeutic target. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection of sst2 agonists for research and development.
The sst2 receptor, a G-protein coupled receptor, plays a crucial role in regulating endocrine and exocrine secretion, as well as cell proliferation. Its activation is a key mechanism in the treatment of neuroendocrine tumors and acromegaly. Both L-054,522 and octreotide have demonstrated significant efficacy in activating this receptor, albeit with distinct profiles in terms of binding affinity, potency, and selectivity.
Quantitative Performance Comparison
The following tables summarize the quantitative data for L-054,522 and octreotide from competitive binding and functional assays. The data presented is derived from studies conducted under comparable experimental conditions to ensure a reliable comparison.
| Compound | Binding Affinity (Ki, nM) vs. human sst2 | Functional Potency (IC50, nM) - Adenylyl Cyclase Inhibition | Selectivity for sst2 |
| L-054,522 | 0.01[1] | 0.1[1] | >3,000-fold over other somatostatin receptor subtypes[1] |
| Octreotide | 0.9[1] | 0.15[1] | Relatively selective for sst2, with lower affinity for sst3 and sst5[1] |
Table 1: Comparative analysis of binding affinity and functional potency of L-054,522 and octreotide at the human sst2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the sst2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 or [¹²⁵I-Tyr³]-octreotide.
-
Test compounds: L-054,522 and octreotide.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the sst2 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled somatostatin-14 (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Serial dilutions of the test compound (L-054,522 or octreotide), radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4]
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the sst2 signaling pathway.
Materials:
-
Cells stably expressing the human sst2 receptor (e.g., CHO-K1 or L cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: L-054,522 and octreotide.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the sst2-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (L-054,522 or octreotide) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production.[1][5]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
Both L-054,522 and octreotide are potent agonists of the sst2 receptor. However, the non-peptide agonist L-054,522 exhibits a significantly higher binding affinity for the human sst2 receptor compared to octreotide.[1] Functionally, both compounds demonstrate high potency in inhibiting adenylyl cyclase.[1] The remarkable selectivity of L-054,522 for the sst2 subtype may offer advantages in research applications where specific targeting of this receptor is critical.[1] This guide provides the necessary data and protocols to aid researchers in making an informed decision based on the specific requirements of their studies.
References
A Comparative Analysis of the Efficacy of L-054522 and Other Non-peptide sst2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the non-peptide somatostatin receptor subtype 2 (sst2) agonist, L-054522, with other notable non-peptide sst2 agonists. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and therapeutic development.
Introduction to sst2 Agonists
The somatostatin receptor 2 (sst2) is a G-protein coupled receptor that plays a crucial role in regulating endocrine and neuroendocrine processes. Activation of sst2 by its endogenous ligand, somatostatin, or synthetic agonists leads to the inhibition of hormone secretion, including growth hormone (GH) and glucagon. This has made sst2 a significant target for the treatment of various conditions, including acromegaly, neuroendocrine tumors, and diabetes. While peptide-based sst2 agonists like octreotide have been clinically successful, their parenteral administration has prompted the development of orally bioavailable, non-peptide agonists. This guide focuses on comparing the efficacy of this compound, a potent and selective non-peptide sst2 agonist, with other compounds in its class.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and other selected non-peptide sst2 agonists, focusing on their binding affinity, functional potency, and selectivity.
| Compound | Binding Affinity (Ki/Kd, nM) | Functional Efficacy (IC50/EC50, nM) | Selectivity (Fold vs other sst subtypes) |
| This compound | 0.01 (Kd, hsst2)[1] | cAMP Inhibition: 0.1 (IC50)[1]GH Release Inhibition: 0.05 (IC50)[1]Glucagon Release Inhibition: 0.05 (IC50)[1] | >3,000-fold vs sst1, sst3, sst4, sst5[1] |
| Paltusotine (CRN00808) | Not explicitly stated in provided results | sst2 agonism: 0.25 (EC50)[2][3] | >4,000-fold vs other sst subtypes[2][3] |
| L-054,264 | hsst2: 4 (Ki)[4]hsst1: 537 (Ki)[4]hsst4: 2480 (Ki)[4]hsst3: 3614 (Ki)[4]hsst5: 5017 (Ki)[4] | Data not available in search results | sst1: ~134-foldsst4: ~620-foldsst3: ~903-foldsst5: ~1254-fold |
| L-779,976 | Data not available in search results | Ion Secretion Inhibition: 0.37 (IC50) | Data not available in search results |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the sst2 signaling pathway and a general experimental workflow for assessing agonist efficacy.
Caption: sst2 receptor signaling cascade.
Caption: Experimental workflow for sst2 agonist evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of sst2 agonists.
Radioligand Binding Assay (for determining Binding Affinity)
This protocol is a generalized procedure for determining the binding affinity of a non-peptide sst2 agonist using a competitive radioligand binding assay.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled sst2-selective ligand, such as [125I]Tyr3-octreotide.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail.
-
Test Compound: The non-peptide sst2 agonist of interest (e.g., this compound) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sst2 ligand (e.g., 1 µM somatostatin-14).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes (typically 20-50 µg of protein per well), the test compound at various concentrations or the non-specific binding control, and the radioligand at a fixed concentration (usually at or below its Kd).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining Functional Efficacy)
This protocol describes a common method for assessing the functional efficacy of an sst2 agonist by measuring its ability to inhibit adenylyl cyclase activity.
1. Materials:
-
Cells: A cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: The non-peptide sst2 agonist of interest at various concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Seed the sst2-expressing cells in a 96-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the test compound at various concentrations to the wells and incubate for a defined time (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a further period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading the fluorescence or luminescence signal).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the test compound concentration.
-
Determine the EC50 or IC50 value (the concentration of the agonist that produces 50% of its maximal effect or inhibits 50% of the forskolin-stimulated cAMP production) using non-linear regression analysis.
Conclusion
The available data indicates that this compound is a highly potent and selective non-peptide sst2 agonist, exhibiting sub-nanomolar efficacy in both in vitro binding and functional assays.[1] Paltusotine also demonstrates high potency and selectivity, with the advantage of being orally bioavailable and having advanced into clinical trials.[2][3] L-054,264 shows good selectivity for sst2 over other subtypes, although with a lower binding affinity compared to this compound.[4] While comprehensive data for L-779,976 is less available in the provided search results, it has shown potent inhibitory effects on ion secretion. The choice of agonist will depend on the specific research or therapeutic application, considering factors such as desired potency, selectivity profile, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other non-peptide sst2 agonists.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 | Somatostatin Receptors | Tocris Bioscience [tocris.com]
Validating the sst2 Agonist Activity of L-054,522 with a Selective Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective somatostatin subtype 2 (sst2) receptor agonist, L-054,522, and a well-characterized selective sst2 antagonist, CYN-154806. It outlines the experimental framework for validating the sst2-mediated activity of L-054,522 using a selective antagonist, supported by experimental data and detailed protocols.
Introduction
L-054,522 is a non-peptide small molecule that has demonstrated high affinity and selectivity for the sst2 receptor, acting as a full agonist.[1] Its activation of the sst2 receptor leads to various downstream cellular effects, including the inhibition of adenylyl cyclase and growth hormone release.[1] To rigorously validate that the observed biological effects of L-054,522 are indeed mediated by the sst2 receptor, it is crucial to employ a selective antagonist. A selective antagonist will competitively block the binding of L-054,522 to the sst2 receptor, thereby reversing its agonist effects. CYN-154806 is a potent and selective sst2 receptor antagonist suitable for this purpose.[2][3] This guide details the principles and methodologies for such a validation.
Comparative Data of L-054,522 and a Selective sst2 Antagonist
The following tables summarize the key quantitative data for the sst2 agonist L-054,522 and the selective sst2 antagonist CYN-154806.
Table 1: Binding Affinity of L-054,522 and CYN-154806 for Human Somatostatin Receptors
| Compound | sst1 (pIC50) | sst2 (pIC50) | sst3 (pIC50) | sst4 (pIC50) | sst5 (pIC50) |
| L-054,522 | < 6.0 | 11.0 (Kd = 0.01 nM)[1] | < 6.5 | < 6.0 | 7.5 |
| CYN-154806 | 5.41 | 8.58[2][3] | 6.07 | 5.76 | 6.48 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. The data for L-054,522 is presented as Kd, the equilibrium dissociation constant, which is inversely related to affinity.
Table 2: Functional Activity of L-054,522 and Antagonistic Potency of CYN-154806
| Compound | Assay | Parameter | Value |
| L-054,522 | Inhibition of forskolin-stimulated cAMP accumulation (in CHO-K1 cells expressing sst2) | IC50 | 0.1 nM[1] |
| Inhibition of growth hormone release (from rat primary pituitary cells) | IC50 | 0.05 nM[1] | |
| CYN-154806 | Inhibition of SRIF-induced increases in extracellular acidification (in CHO-K1 cells expressing h sst2) | pKB | 7.92[3] |
| Blockade of SRIF-induced [35S]-GTPγS binding (in CHO-K1 cell membranes expressing h sst2) | pKB | 7.81[3] |
Note: IC50 is the half maximal inhibitory concentration. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, indicating its potency.
Experimental Protocols for Validating Agonist Activity
To validate that the agonist activity of L-054,522 is mediated by the sst2 receptor, a selective antagonist like CYN-154806 should be used to demonstrate competitive inhibition of the L-054,522-induced response. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the ability of L-054,522 to displace a radiolabeled ligand from the sst2 receptor and how a selective antagonist can compete with this binding.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-Somatostatin-14).
-
For agonist displacement, add increasing concentrations of L-054,522.
-
For antagonist competition, pre-incubate the membranes with a fixed concentration of CYN-154806 before adding increasing concentrations of L-054,522.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value for L-054,522 in the absence and presence of the antagonist.
-
A rightward shift in the L-054,522 dose-response curve in the presence of CYN-154806 indicates competitive antagonism at the sst2 receptor.
-
Inhibition of Forskolin-Stimulated cAMP Accumulation
This functional assay measures the ability of L-054,522 to inhibit adenylyl cyclase activity via the Gi-coupled sst2 receptor, and the reversal of this effect by a selective antagonist.
Methodology:
-
Cell Culture:
-
Seed CHO-K1 cells stably expressing the human sst2 receptor in 96-well plates.
-
-
Assay Protocol:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of CYN-154806.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of increasing concentrations of L-054,522.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the L-054,522 concentration.
-
Determine the IC50 value for L-054,522.
-
In the presence of CYN-154806, the dose-response curve for L-054,522 should shift to the right, demonstrating competitive antagonism.
-
Growth Hormone Release Assay
This assay assesses the physiological response to sst2 activation by measuring the inhibition of growth hormone (GH) secretion from pituitary cells.
Methodology:
-
Primary Cell Culture:
-
Isolate and disperse anterior pituitary cells from rats.
-
Culture the cells in appropriate medium.
-
-
GH Release Assay:
-
Pre-incubate the pituitary cells with increasing concentrations of the sst2 antagonist CYN-154806.
-
Stimulate GH release with a secretagogue such as Growth Hormone-Releasing Hormone (GHRH).
-
Co-incubate with increasing concentrations of L-054,522.
-
Incubate for a specific duration (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific ELISA or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the amount of GH released against the logarithm of the L-054,522 concentration.
-
Determine the IC50 value for L-054,522's inhibition of GH release.
-
The presence of CYN-154806 should cause a parallel rightward shift of the L-054,522 dose-response curve, confirming that the inhibitory effect on GH release is mediated by the sst2 receptor.
-
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the sst2 signaling pathway, the experimental workflow for validating agonist activity, and the logical relationship of antagonist validation.
Caption: sst2 receptor signaling pathway activated by an agonist and blocked by an antagonist.
Caption: Experimental workflow for validating sst2 agonist activity using a selective antagonist.
Caption: Logical relationship for confirming agonist specificity with a selective antagonist.
Conclusion
The validation of a novel agonist's activity through the use of a selective antagonist is a cornerstone of rigorous pharmacological research. This guide provides the necessary comparative data and detailed experimental protocols to confirm that the biological effects of the potent sst2 agonist, L-054,522, are specifically mediated by the sst2 receptor. By demonstrating a competitive shift in the dose-response curve of L-054,522 in the presence of a selective antagonist like CYN-154806, researchers can confidently attribute its mechanism of action to the targeted sst2 receptor, paving the way for its further development as a therapeutic agent or a research tool.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods to L-054522 for studying sst2 function
A Comparative Guide to Alternative Methods for Studying sst2 Function
For researchers investigating the physiological and pathological roles of the somatostatin receptor 2 (sst2), a variety of pharmacological tools are available. This guide provides a comparative overview of alternatives to the non-peptide agonist L-054,522, offering a selection of agonists and antagonists with diverse properties. The included data and protocols are intended to assist in the selection of the most appropriate compounds and methods for specific research applications in academic and drug development settings.
Quantitative Comparison of sst2 Receptor Ligands
The following table summarizes the binding affinities and functional potencies of L-054,522 and several alternative compounds for the human sst2 receptor. These alternatives include peptide and non-peptide agonists, as well as selective antagonists, providing a range of options for probing sst2 function.
| Compound | Type | Chemical Class | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50/IC50, nM) | Key Features |
| L-054,522 | Agonist | Non-peptide | 0.01 (apparent Kd)[1] | 0.1 (cAMP inhibition)[1] | High potency and selectivity for sst2.[1] |
| Somatostatin-14 | Agonist | Peptide | ~0.2 (IC50) | - | Endogenous ligand, binds to all five SSTR subtypes.[2] |
| Octreotide | Agonist | Peptide | 0.2 - 2.5 (IC50)[3][4] | - | Widely used synthetic analog of somatostatin with preference for sst2.[3][4] |
| Paltusotine (CRN00808) | Agonist | Non-peptide | - | 0.25 (EC50)[5] | Orally bioavailable, highly selective for sst2.[5][6] |
| BIM-23027 | Agonist | Peptide | - | 0.32 (EC50) | Selective sst2 agonist. |
| CYN-154,806 | Antagonist | Peptide | ~2.6 (pIC50 = 8.58)[7][8] | pKB = 7.92 (vs. SRIF-induced EAR)[7] | Potent and selective sst2 antagonist.[7][8] |
| BIM-23627 | Antagonist | Peptide | High affinity for sst2 | Pure antagonist; blocks SS-induced Ca2+ mobilization.[9] | Selective sst2 antagonist with no intrinsic agonist activity.[9][10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the characterization and comparison of sst2 ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the sst2 receptor.
Materials:
-
sst2-expressing cell membranes: Prepared from cell lines stably expressing the human sst2 receptor.
-
Radioligand: [125I]-Tyr11-Somatostatin-14 is a commonly used radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Unlabeled Competitor: Test compound and a known high-affinity ligand for determining non-specific binding (e.g., 1 µM Somatostatin-28).[11]
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add in triplicate:
-
Add the radioligand to all wells at a concentration near its Kd.[11]
-
Add the sst2-expressing cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate, typically for 60 minutes at 30°C with gentle agitation.[12]
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.[11]
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the sst2 signaling pathway.
Materials:
-
Cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293).
-
Assay/Lysis Buffer.[13]
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP standard.[13]
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or chemiluminescent-based).
Procedure:
-
Seed sst2-expressing cells into a 96-well plate and grow to the desired confluency.
-
For agonist testing, pre-treat cells with a phosphodiesterase inhibitor (if recommended by the assay kit) to prevent cAMP degradation.
-
Add serial dilutions of the test agonist to the cells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells by adding the assay/lysis buffer.[13]
-
Measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
For antagonist testing, pre-incubate the cells with the test antagonist before adding a known sst2 agonist.
-
Plot the cAMP concentration against the ligand concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the sst2 receptor from the cell surface.
Materials:
-
Cell line stably expressing a tagged sst2 receptor (e.g., GFP-tagged sst2 in U2OS or HEK293 cells).[14]
-
Fluorescent nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed the sst2-tagged cells onto glass-bottom plates suitable for imaging.
-
Treat the cells with various concentrations of the test agonist.[14]
-
Incubate for a specific time (e.g., 1.5 hours) to allow for receptor internalization.[14]
-
Fix the cells and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify receptor internalization by measuring the increase in fluorescence intensity in intracellular vesicles or the perinuclear region.[15]
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a known sst2 agonist.
-
Plot the internalization response against the agonist concentration to determine the EC50.
sst2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical sst2 signaling pathway and a typical experimental workflow for characterizing a novel sst2 ligand.
Caption: Canonical sst2 receptor signaling pathway.
Caption: Experimental workflow for sst2 ligand characterization.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paltusotine, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral paltusotine, a nonpeptide selective somatostatin receptor 2 agonist: Mass balance, absolute bioavailability and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. innoprot.com [innoprot.com]
- 15. innoprot.com [innoprot.com]
Unveiling the Role of sst2 in L-054522-Mediated Effects: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of L-054522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2), with the predicted outcomes of sst2 gene silencing. By presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating sst2-mediated signaling pathways and the therapeutic potential of sst2 agonists.
Comparative Analysis of this compound Activity and sst2 Silencing
This compound exhibits high-affinity binding to the human sst2 receptor and functions as a full agonist, initiating a cascade of intracellular events.[1] The primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This targeted action on sst2 makes this compound a valuable tool for elucidating the physiological functions of this receptor subtype.
Gene silencing, specifically through the use of small interfering RNA (siRNA), offers a powerful method to investigate the necessity of a particular gene for a cellular process. By knocking down the expression of the sst2 gene, we can effectively abolish the receptor's presence and, consequently, its function. This allows for a direct assessment of which cellular responses to this compound are mediated by sst2.
The following tables summarize the expected comparative effects of this compound treatment in the presence and absence (via gene silencing) of the sst2 receptor.
Table 1: Comparative Effects on Second Messenger Signaling
| Condition | Adenylyl Cyclase Activity | Intracellular cAMP Levels |
| Control (No Treatment) | Basal | Basal |
| This compound Treatment | Inhibited | Decreased |
| sst2 Gene Silencing | Basal | Basal |
| This compound Treatment + sst2 Gene Silencing | Basal (No Inhibition) | Basal (No Decrease) |
Table 2: Comparative Effects on Hormone Secretion
| Condition | Growth Hormone (GH) Release (from rat pituitary cells) | Glucagon Release (from mouse pancreatic islets) |
| Control (No Treatment) | Basal | Basal |
| This compound Treatment | Inhibited (IC₅₀ ≈ 0.05 nM)[1] | Inhibited (IC₅₀ ≈ 0.05 nM)[1] |
| sst2 Gene Silencing | Basal | Basal |
| This compound Treatment + sst2 Gene Silencing | Basal (No Inhibition) | Basal (No Inhibition) |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
sst2 Gene Silencing using siRNA
This protocol outlines the general steps for silencing the sst2 gene in a relevant cell line (e.g., CHO-K1 cells stably expressing sst2, or a cell line endogenously expressing sst2).
Materials:
-
sst2-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of sst2 siRNA or control siRNA into 100 µL of Opti-MEM™ I medium.
-
In a separate tube, dilute 1-3 µL of transfection reagent into 100 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): After 24-48 hours, harvest RNA from the cells. Perform qRT-PCR using primers specific for the sst2 gene and a housekeeping gene (e.g., GAPDH) to quantify the reduction in sst2 mRNA levels.
-
Western Blot: After 48-72 hours, lyse the cells and perform a Western blot using an antibody specific for the sst2 receptor to confirm a reduction in protein levels.
-
In Vitro Growth Hormone (GH) Secretion Assay
This assay measures the effect of this compound on GH release from primary rat pituitary cells.
Materials:
-
Primary rat anterior pituitary cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum
-
This compound
-
Growth Hormone-Releasing Hormone (GHRH) as a positive control for stimulation
-
Rat GH ELISA kit
Procedure:
-
Cell Culture: Culture primary rat anterior pituitary cells in 24-well plates until they form a confluent monolayer.
-
Transfection (for silencing experiment): If cross-validating with gene silencing, transfect the cells with sst2 siRNA or control siRNA as described in Protocol 2.1.
-
Pre-incubation: Wash the cells twice with serum-free medium and pre-incubate for 1-2 hours at 37°C.
-
Treatment:
-
Aspirate the pre-incubation medium.
-
Add fresh serum-free medium containing different concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). Include a vehicle control and a positive control (GHRH).
-
For the cross-validation experiment, treat both control siRNA and sst2 siRNA-transfected cells with this compound.
-
-
Incubation: Incubate the cells for 4 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the supernatant using a rat GH ELISA kit according to the manufacturer's instructions.
Glucagon Secretion Assay from Isolated Mouse Pancreatic Islets
This assay determines the effect of this compound on glucagon secretion from isolated mouse pancreatic islets.
Materials:
-
Isolated mouse pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations
-
This compound
-
Glucagon ELISA kit
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets from mice using collagenase digestion and culture them overnight in RPMI-1640 medium.
-
Transfection (for silencing experiment): For cross-validation, transfect the islets with sst2 siRNA or control siRNA.
-
Pre-incubation: Pre-incubate batches of 10-15 size-matched islets in KRB buffer with a low glucose concentration (e.g., 1 mM) for 1 hour at 37°C.
-
Treatment:
-
Transfer the islets to fresh KRB buffer containing a stimulatory glucose concentration (e.g., 1 mM) and different concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). Include a vehicle control.
-
In the cross-validation experiment, treat both control siRNA and sst2 siRNA-transfected islets with this compound.
-
-
Incubation: Incubate the islets for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant.
-
Glucagon Quantification: Measure the glucagon concentration in the supernatant using a glucagon ELISA kit.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: sst2 signaling pathway activated by this compound.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of this compound effect and sst2 presence.
Conclusion
The cross-validation of this compound's effects with sst2 gene silencing provides unequivocal evidence for the central role of the sst2 receptor in mediating the pharmacological actions of this potent agonist. The abolition of this compound-induced inhibition of adenylyl cyclase, growth hormone secretion, and glucagon release upon sst2 knockdown confirms the on-target specificity of this compound. This guide offers a framework for researchers to further explore the intricacies of sst2 signaling and to evaluate the therapeutic potential of sst2-targeted compounds in various physiological and pathological contexts.
References
L-054522: A Comparative Analysis of a Highly Selective Somatostatin Analog
For researchers, scientists, and professionals in drug development, the quest for highly selective receptor agonists is paramount for elucidating biological pathways and developing targeted therapeutics. In the field of somatostatin research, the non-peptide agonist L-054522 has emerged as a tool of significant interest due to its remarkable selectivity for the somatostatin receptor subtype 2 (SSTR2). This guide provides a detailed comparison of this compound's selectivity profile against other well-established somatostatin analogs, supported by experimental data and methodologies.
Somatostatin is a naturally occurring peptide hormone that exerts a wide range of physiological effects by binding to a family of five distinct G protein-coupled receptors, designated SSTR1 through SSTR5. The development of synthetic somatostatin analogs has been a cornerstone in the treatment of various diseases, including neuroendocrine tumors and acromegaly. However, many of these analogs exhibit affinity for multiple SSTR subtypes, which can lead to off-target effects. This compound distinguishes itself with a binding profile that is overwhelmingly preferential for SSTR2.
Comparative Binding Affinity of Somatostatin Analogs
The selectivity of a somatostatin analog is quantitatively defined by its binding affinity to each of the five receptor subtypes. This is typically determined through in vitro radioligand binding assays, with the results expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate a higher binding affinity.
The following table summarizes the binding affinities (in nanomolars, nM) of this compound and other prominent somatostatin analogs for human somatostatin receptor subtypes.
| Compound | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| This compound | >1000 | 0.01 (Kd) | >3000 | >1000 | >1000 |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide | >1000[1] | 0.2 - 2.5[1] | Low Affinity[1] | >100[1] | Lower than SSTR2[1] |
| Lanreotide | Low Affinity | High Affinity | Low Affinity | No Affinity | High Affinity |
| Pasireotide | High Affinity | High Affinity | High Affinity | No Affinity | Highest Affinity |
Data compiled from publicly available research literature. Note that binding affinities can vary depending on the specific experimental conditions.
As the data illustrates, this compound exhibits an exceptionally high affinity for SSTR2, with a dissociation constant (Kd) of 0.01 nM.[2] Strikingly, its affinity for the other SSTR subtypes is more than 3,000-fold lower, underscoring its remarkable selectivity.[1] In contrast, the endogenous ligand, somatostatin-14, binds with high affinity to all five receptor subtypes.[2]
First-generation analogs like octreotide and lanreotide show a preference for SSTR2, but also interact with SSTR5 and to a lesser extent, SSTR3.[2] Pasireotide, a second-generation analog, has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[3][4]
Functional Implications of SSTR2 Selectivity
The high selectivity of this compound for SSTR2 translates into specific functional outcomes. This compound acts as a full agonist at the SSTR2 receptor.[1] Its activation of SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is known to mediate many of the physiological effects of somatostatin, including the inhibition of hormone secretion.
Experimental evidence demonstrates that this compound is a potent inhibitor of growth hormone (GH) release from rat pituitary cells (IC50 = 0.05 nM) and glucagon release from isolated mouse pancreatic islets (IC50 = 0.05 nM).[2] Conversely, its effect on insulin release, which is primarily mediated by SSTR5, is significantly less potent (IC50 = 12 nM).[2][5] This functional profile is consistent with the known distribution and roles of SSTR subtypes, where SSTR2 is predominantly involved in the regulation of GH and glucagon, while SSTR5 plays a more significant role in insulin secretion.
Experimental Protocols
The determination of binding affinity for somatostatin analogs is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells). The cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the prepared cell membranes, a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (e.g., this compound or other analogs).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester or a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor ligand for the receptor.
Visualizing Key Processes
To better understand the mechanisms discussed, the following diagrams illustrate the SSTR2 signaling pathway and the experimental workflow for a binding assay.
Conclusion
This compound stands out in the landscape of somatostatin analogs due to its exceptional and potent selectivity for the SSTR2 subtype. This high degree of selectivity, as demonstrated by quantitative binding data, makes it an invaluable research tool for isolating and studying the specific physiological and pathophysiological roles of SSTR2. For drug development professionals, the targeted action of this compound provides a clear example of how high receptor selectivity can translate into precise functional effects, minimizing the potential for off-target interactions that are more likely with less selective analogs. The continued study of highly selective compounds like this compound will undoubtedly advance our understanding of somatostatin receptor biology and pave the way for more refined therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
L-054522 in Combination with Signaling Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of the selective somatostatin receptor subtype 2 (SSTR2) agonist, L-054522, in combination with inhibitors of other key signaling pathways. While direct experimental data on combination therapies involving this compound is limited in publicly available literature, this document leverages extensive preclinical and clinical data from other SSTR2 agonists to provide a strong rationale and predictive insights into the efficacy of such combination strategies. The focus is on the well-studied combination of SSTR2 agonists with inhibitors of the PI3K/Akt/mTOR pathway.
Introduction to this compound
This compound is a potent and highly selective nonpeptide agonist of the somatostatin receptor subtype 2 (SSTR2).[1] Activation of SSTR2, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to inhibit the secretion of various hormones, including growth hormone (GH) from the pituitary gland and glucagon from the pancreas.[1] Given the role of SSTR2 in regulating cell proliferation and hormone secretion, there is significant interest in its therapeutic targeting, particularly in oncology.
Rationale for Combination Therapy
The antitumor effects of SSTR2 agonists can be potentially enhanced by combining them with inhibitors of other critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are frequently dysregulated in cancer and play a crucial role in cell growth, proliferation, survival, and angiogenesis. The concurrent blockade of multiple oncogenic pathways can lead to synergistic or additive anti-tumor effects and potentially overcome mechanisms of drug resistance.
SSTR2 Agonist and mTOR Inhibitor Combinations: Preclinical and Clinical Evidence
While specific data for this compound is not available, extensive research has been conducted on combining other SSTR2 agonists, such as pasireotide and octreotide, with the mTOR inhibitor everolimus. The mTOR pathway is a key downstream effector of the PI3K/Akt signaling cascade.
Preclinical Rationale
Preclinical studies have suggested a synergistic interaction between SSTR2 agonists and mTOR inhibitors.[2] The rationale for this combination is based on the dual inhibition of critical pathways controlling cell growth and proliferation. SSTR2 activation can inhibit cell growth through various mechanisms, while everolimus directly targets the mTOR protein, a central regulator of cell metabolism and growth.
Clinical Data Summary: SSTR2 Agonists in Combination with Everolimus
The following table summarizes key findings from clinical trials investigating the combination of SSTR2 agonists with the mTOR inhibitor everolimus in patients with neuroendocrine tumors (NETs).
| Trial Identifier | Combination Therapy | Comparator | Key Findings | Reference |
| COOPERATE-2 | Pasireotide LAR + Everolimus | Everolimus alone | No significant difference in Progression-Free Survival (PFS) was observed between the combination arm (16.8 months) and the everolimus alone arm (16.6 months). | [2] |
| ITMO Group Study | Octreotide LAR + Everolimus | - (Single arm study) | The combination was active and well-tolerated as a first-line treatment for advanced NETs, with an Objective Response Rate (ORR) of 18% and a clinical benefit rate of 92%. | [3] |
| RTOG 0913 | Everolimus + Temozolomide + Radiation | Temozolomide + Radiation | The addition of everolimus did not improve PFS and was associated with increased toxicity in patients with newly diagnosed glioblastoma. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of SSTR2 agonist and mTOR inhibitor combination studies are provided below.
In Vivo Tumor Xenograft Model
-
Cell Lines: Human pancreatic neuroendocrine tumor cell line (e.g., BON-1) or other relevant cancer cell lines expressing SSTR2.
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneous injection of a suspension of cancer cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control
-
SSTR2 agonist alone (e.g., Pasireotide LAR)
-
mTOR inhibitor alone (e.g., Everolimus)
-
Combination of SSTR2 agonist and mTOR inhibitor
-
-
Drug Administration: Drugs administered according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor volume measured regularly using calipers.
-
Endpoint: Tumor growth inhibition, determined by comparing tumor volumes in treated groups to the vehicle control group. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Cell Proliferation Assay
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the SSTR2 agonist, the mTOR inhibitor, or a combination of both.
-
Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated, and synergy between the two drugs can be determined using methods like the Chou-Talalay combination index.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the SSTR2 signaling pathway and a conceptual workflow for evaluating combination therapies.
Caption: SSTR2 signaling pathway activated by this compound.
Caption: Dual inhibition of tumor growth by combining an SSTR2 agonist with another pathway inhibitor.
Caption: A typical workflow for preclinical evaluation of a combination therapy.
Conclusion and Future Directions
The combination of SSTR2 agonists with inhibitors of key signaling pathways like PI3K/Akt/mTOR represents a promising therapeutic strategy. While clinical data for some SSTR2 agonist combinations have shown mixed results, the strong preclinical rationale supports further investigation. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to benefit from such combination therapies.
Crucially, direct preclinical and clinical evaluation of this compound in combination with various signaling pathway inhibitors is warranted. Such studies would be essential to determine the specific synergistic or additive effects of this compound and to establish its potential as a component of novel combination cancer therapies. The high selectivity of this compound for SSTR2 may offer a favorable therapeutic window and a distinct efficacy and safety profile in combination regimens compared to less selective somatostatin analogs.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, open-label, phase 2 study of everolimus in combination with pasireotide LAR or everolimus alone in advanced, well-differentiated, progressive pancreatic neuroendocrine tumors: COOPERATE-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everolimus in combination with octreotide long-acting repeatable in a first-line setting for patients with neuroendocrine tumors: an ITMO group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase II study of everolimus in combination with chemoradiation in newly diagnosed glioblastoma: results of NRG Oncology RTOG 0913 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming sst2-Mediated Effects of L-054,522 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective somatostatin receptor 2 (sst2) agonist, L-054,522, and its performance in wild-type versus sst2 knockout experimental models. The data presented herein, compiled from published research, confirms the high specificity of L-054,522 for the sst2 receptor and illustrates the utility of sst2 knockout models in validating its mechanism of action.
L-054,522 is a potent nonpeptide somatostatin agonist that demonstrates high-affinity and selective binding to the human sst2 receptor, with a dissociation constant (Kd) of 0.01 nM and over 3,000-fold selectivity against other somatostatin receptor subtypes.[1] Its primary effects include the inhibition of growth hormone (GH) and glucagon release.[1] The use of sst2 knockout models is crucial in unequivocally demonstrating that these biological effects are mediated exclusively through the sst2 receptor.
Data Presentation: L-054,522 and Analogs in Wild-Type vs. sst2 Knockout Models
The following tables summarize the expected and observed effects of L-054,522 and other selective sst2 agonists in wild-type (WT) and sst2 knockout (KO) models, based on available literature. While direct studies using L-054,522 in sst2 KO mice are not yet published, data from analogous selective sst2 agonists provide a strong predictive framework.
Table 1: Comparative Effects on Glucagon Secretion from Pancreatic Islets
| Agonist | Animal Model | Key Finding | Reference |
| L-779,976 (sst2-selective) | Wild-Type (WT) Mice | Potent inhibition of stimulated glucagon secretion. | [2] |
| L-779,976 (sst2-selective) | sst2 Knockout (KO) Mice | No inhibition of stimulated glucagon secretion. | [2] |
| L-054,522 (sst2-selective) | Wild-Type (WT) Mice (Isolated Islets) | Potent inhibitor of glucagon release (IC50 = 0.05 nM).[1] | [1] |
| L-054,522 (sst2-selective) | sst2 Knockout (KO) Mice (Isolated Islets) | Predicted: No inhibition of stimulated glucagon secretion. | Inferred from[1][2] |
Table 2: Comparative Effects on ERK2 Activation in Pancreatic Acini
| Agonist | Animal Model | Key Finding | Reference |
| RC-160 (Somatostatin Analogue) | Wild-Type (WT) Mice | Stimulation of ERK2 activity. | [3] |
| RC-160 (Somatostatin Analogue) | sst2 Knockout (KO) Mice | No effect on ERK2 activity. | [3] |
| L-054,522 (sst2-selective) | Wild-Type (WT) Mice | Predicted: Stimulation of ERK2 activity. | Inferred from[1][3] |
| L-054,522 (sst2-selective) | sst2 Knockout (KO) Mice | Predicted: No effect on ERK2 activity. | Inferred from[1][3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Inhibition of Glucagon Secretion from Isolated Pancreatic Islets
This protocol is based on the methodology described for the sst2-selective agonist L-779,976 in wild-type and sst2 knockout mice.[2]
-
Animal Models: Adult male wild-type (C57BL/6J) and homozygous sst2 knockout mice are used.
-
Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Glucagon Secretion Assay:
-
Islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose.
-
Islets are then incubated in KRBB containing a stimulatory concentration of secretagogues (e.g., potassium and arginine) in the presence or absence of varying concentrations of L-054,522.
-
Supernatants are collected after the incubation period.
-
Glucagon concentration in the supernatants is measured using a specific radioimmunoassay (RIA) or ELISA.
-
-
Data Analysis: Glucagon secretion is normalized to the total islet protein or DNA content. The inhibitory effect of L-054,522 is calculated as a percentage of the stimulated control.
Measurement of ERK2 Activation in Pancreatic Acini
This protocol is adapted from the study investigating the effects of the somatostatin analogue RC-160 on ERK2 activity.[3]
-
Animal Models: Adult male wild-type and sst2 knockout mice are utilized.
-
Preparation of Pancreatic Acini: The pancreas is digested with collagenase to obtain dispersed pancreatic acini.
-
Stimulation: Acini are incubated with L-054,522 for a specified time course (e.g., 0-30 minutes).
-
Protein Extraction: Following stimulation, cells are lysed, and protein extracts are prepared.
-
Western Blot Analysis:
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the intensity of the total ERK bands to determine the level of ERK2 activation.
Mandatory Visualizations
Signaling Pathway of sst2 Receptor
Caption: Signaling pathway of the sst2 receptor upon activation by L-054,522.
Experimental Workflow for Confirming sst2-Mediated Effects
Caption: Experimental workflow to confirm sst2-mediated effects of L-054,522.
References
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-054522 vs. Endogenous Somatostatin: A Comparative Potency Analysis at the Somatostatin Receptor Subtype 2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Synthetic Agonist and the Endogenous Ligand
This guide provides a detailed comparison of the potency of L-054522, a nonpeptide agonist, and endogenous somatostatin, the natural ligand for somatostatin receptors (SSTRs). The focus of this analysis is on their activity at the somatostatin receptor subtype 2 (SSTR2), a key target in the treatment of various diseases, including neuroendocrine tumors and acromegaly. This comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: Potency at a Glance
The following table summarizes the available quantitative data on the potency of this compound and endogenous somatostatin at the SSTR2.
| Compound | Potency Metric | Value (nM) | Receptor Subtype | Cell/System | Reference |
| This compound | Kd | 0.01 | Human SSTR2 | Stably expressing CHO-K1 cells | [1][2] |
| IC50 (Growth Hormone Release) | 0.05 | Rat SSTR2 | Rat primary pituitary cells | [1] | |
| IC50 (Glucagon Release) | 0.05 | Mouse SSTRs | Isolated mouse pancreatic islets | [1] | |
| IC50 (Insulin Release) | 12 | Mouse SSTRs | Isolated mouse pancreatic islets | [1] | |
| Endogenous Somatostatin (SST-14) | Kd | Subnanomolar (<1) | Human SSTR2 | CHO-K1 cells | [3] |
| IC50 | 0.2 | Human SSTR2 | Not specified | [4] |
Note: Direct comparison of potency values should be made with caution due to variations in experimental systems and conditions. Kd represents the dissociation constant, a measure of binding affinity, where a lower value indicates higher affinity. IC50 is the half-maximal inhibitory concentration, indicating the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols
The determination of potency for SSTR agonists like this compound and endogenous somatostatin relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly used in this field.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound and endogenous somatostatin for SSTR2.
Materials:
-
Cell membranes prepared from cells stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I-Tyr11]-Somatostatin-14 or another suitable SSTR2-selective radioligand.
-
Unlabeled ligands: this compound and Somatostatin-14.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Protease inhibitors.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing SSTR2 in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled competitor (this compound or somatostatin-14).
-
Radioligand Addition: Add a fixed, low concentration of the radioligand to all wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. SSTR2 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and endogenous somatostatin for the inhibition of cAMP production.
Materials:
-
Cells stably expressing human SSTR2 and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and Somatostatin-14.
-
Cell culture medium.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the SSTR2-expressing cells in a 96-well plate and culture overnight.
-
Pre-treatment: On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Agonist Treatment: Add varying concentrations of this compound or somatostatin-14 to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Detection: Measure the luminescence using a luminometer. The light output is inversely proportional to the level of cAMP inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP level, is determined using non-linear regression.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Somatostatin receptor 2 (SSTR2) signaling pathway.
Caption: General workflow for potency determination assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for L-054522
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of the research compound L-054522. The following procedures are based on general best practices for handling novel chemical entities where a comprehensive Safety Data Sheet (SDS) is not publicly available. Researchers, scientists, and drug development professionals should use this as interim guidance and must obtain a compound-specific SDS from the supplier before commencing any work.
Pre-Handling Checklist & Storage
Prior to handling this compound, ensure all necessary engineering controls and personal protective equipment are in place and have been inspected.
| Item | Check | Notes |
| Fume Hood | ✓ | Certified and operational |
| Safety Shower | ✓ | Accessible and tested |
| Eyewash Station | ✓ | Accessible and tested |
| Chemical Spill Kit | ✓ | Appropriate for the quantities in use |
| Waste Container | ✓ | Properly labeled for hazardous chemical waste |
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
Personal Protective Equipment (PPE)
Due to the limited publicly available safety information on this compound, a comprehensive approach to personal protection is mandatory. The toxicological properties of this compound have not been thoroughly investigated.
| PPE Category | Minimum Requirement |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or degradation before and during use. |
| Body Protection | A lab coat is required at a minimum. For operations with a higher risk of splashes or aerosol generation, a chemically resistant apron or full-body suit is recommended. |
| Respiratory Protection | For all operations involving solid this compound or solutions that may produce aerosols, a properly fitted NIOSH-approved respirator is required. |
Handling Procedures
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Conduct all work on a disposable absorbent bench liner within the fume hood to contain any potential spills.
-
Weighing: If handling the solid form, carefully weigh the required amount using a tared, sealed container to avoid generating dust.
-
Reconstitution: Slowly add the desired solvent to the solid this compound. Avoid splashing.
-
Aliquoting: Use calibrated pipettes to transfer the solution into clearly labeled storage vials.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then lab coat, and finally eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, and while wearing appropriate PPE, cover the spill with an absorbent material from the chemical spill kit.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Container |
| Solid this compound | Labeled, sealed container for hazardous solid waste. |
| Solutions of this compound | Labeled, sealed container for hazardous liquid waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, puncture-resistant container for hazardous solid waste. |
| Contaminated PPE | Labeled bag for hazardous solid waste. |
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in general trash.
Disclaimer: This information is provided as a general guide for the safe handling of a research chemical with limited available safety data. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). The user is solely responsible for conducting a thorough risk assessment before handling this compound and for ensuring compliance with all applicable safety regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
